molecular formula C22H26N2O4 B1666748 Akuammine CAS No. 3512-87-6

Akuammine

カタログ番号: B1666748
CAS番号: 3512-87-6
分子量: 382.5 g/mol
InChIキー: YILKZADAWNUTTB-QLWRWLBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Unii-0421aqv5W3 has been reported in Picralima nitida, Tonduzia longifolia, and other organisms with data available.
from the seeds of Picralima nitida;  has affinity for opioid receptors;  structure given in first source

特性

CAS番号

3512-87-6

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC名

methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1

InChIキー

YILKZADAWNUTTB-QLWRWLBVSA-N

異性体SMILES

C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C

正規SMILES

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Akuammine

製品の起源

United States

Foundational & Exploratory

The Akuammine Biosynthesis Pathway in Picralima nitida: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammine, a prominent monoterpenoid indole alkaloid (MIA) found in the seeds of the West African tree Picralima nitida, has garnered significant interest for its potential analgesic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Picralima nitida, drawing upon established knowledge of MIA biosynthesis in related Apocynaceae species. While the complete enzymatic cascade within P. nitida is yet to be fully elucidated, this document synthesizes current understanding, presents available quantitative data, outlines key experimental methodologies, and visualizes the proposed pathway and workflows.

Introduction

Picralima nitida, a member of the Apocynaceae family, is a traditional medicinal plant whose seeds are rich in a diverse array of indole alkaloids, with this compound being a major constituent[1]. These alkaloids, particularly this compound, have been investigated for their pharmacological activities, including their interaction with opioid receptors[2][3]. The complex structure of this compound necessitates a sophisticated biosynthetic machinery within the plant. This guide details the proposed enzymatic steps leading to the synthesis of this compound, from primary metabolites to the final complex alkaloid.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the well-characterized monoterpenoid indole alkaloid (MIA) pathway. The pathway can be broadly divided into three main stages: the formation of the universal precursor strictosidine, the formation of the key intermediate geissoschizine, and the subsequent transformations leading to the akuammiline skeleton and finally this compound.

Stage 1: Biosynthesis of Strictosidine

The biosynthesis of MIAs begins with the convergence of two primary metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpenoid precursor geranyl diphosphate (GPP).

Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, GPP undergoes a series of enzymatic reactions, including hydroxylation by geraniol 10-hydroxylase (G10H) , to form secologanin.

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key enzyme in MIA biosynthesis, to produce strictosidine[4]. This reaction is a Pictet-Spengler condensation that forms the fundamental tetracyclic ring system of most MIAs.

Stage 2: Formation of the Geissoschizine Intermediate

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive aglycone. This unstable intermediate is a critical branch point in the MIA pathway and can rearrange into various alkaloid skeletons. For the formation of this compound, the strictosidine aglycone is proposed to be converted to the central intermediate, 19-E-geissoschizine. This conversion is likely catalyzed by a geissoschizine synthase (GS) , which has been characterized in other MIA-producing plants[5].

Stage 3: Formation of the Akuammiline Skeleton and this compound

The transformation of geissoschizine is a key step in diversifying the MIA scaffolds. The formation of the akuammiline skeleton is catalyzed by a specific class of cytochrome P450 enzymes.

  • Rhazimal Synthase (RS): In plants like Alstonia scholaris, a cytochrome P450 enzyme named rhazimal synthase (RS) has been shown to catalyze the oxidative cyclization of geissoschizine to form rhazimal, an akuammiline-type alkaloid. It is highly probable that a homologous RS enzyme exists in Picralima nitida.

  • Conversion to Pseudoakuammigine: Rhazimal is then proposed to undergo further enzymatic modifications, including reduction and other rearrangements, to form pseudoakuammigine. The specific enzymes for these steps in P. nitida are yet to be identified.

  • Final Hydroxylation to this compound: The final step in the biosynthesis of this compound is the 10-hydroxylation of pseudoakuammigine. A pseudoakuammigine 10-hydroxylase , a cytochrome P450 enzyme, has been identified in Vinca minor (VmPs10H) that performs this specific reaction. The presence of a homologous enzyme in P. nitida is strongly suggested.

Quantitative Data

Quantitative data on the specific intermediates and enzyme kinetics of the this compound biosynthetic pathway in Picralima nitida is limited in the current literature. However, data on the total alkaloid content provides a basis for understanding the metabolic capacity of the plant.

ParameterPlant PartValueReference
Total Alkaloid ContentSeeds6% - 7.6% (of dry weight)
Total Alkaloid ContentPods7.6% (of dry weight)
Alkaloid Content (Aqueous Extract)Seeds8.72 mg/g
This compound ContentSeeds0.56% (of dried powder)

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Gene Discovery and Cloning

Objective: To identify and isolate candidate genes encoding the biosynthetic enzymes from Picralima nitida.

Methodology:

  • Transcriptome Sequencing:

    • Extract total RNA from various tissues of P. nitida (e.g., seeds, leaves, roots) using a suitable plant RNA extraction kit.

    • Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).

    • Assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.

  • Homology-Based Gene Identification:

    • Use known amino acid sequences of MIA biosynthetic enzymes from related species (e.g., Catharanthus roseus, Rauvolfia serpentina, Vinca minor) as queries to search the assembled P. nitida transcriptome using tBLASTn.

    • Identify putative homologous sequences for TDC, G10H, STR, SGD, GS, RS, and pseudoakuammigine 10-hydroxylase.

  • Gene Cloning:

    • Design gene-specific primers based on the identified transcript sequences.

    • Amplify the full-length coding sequences from P. nitida cDNA using PCR.

    • Clone the PCR products into a suitable expression vector (e.g., pET-28a for E. coli expression, pEAQ-HT for plant transient expression).

Heterologous Expression and Enzyme Characterization

Objective: To produce recombinant enzymes and characterize their function and kinetics.

Methodology:

  • Heterologous Expression:

    • E. coli Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

    • Yeast Expression (for P450s): Co-express the putative cytochrome P450s with a cytochrome P450 reductase in a suitable yeast strain (e.g., Saccharomyces cerevisiae). Prepare microsomes from the yeast culture for enzyme assays.

  • Enzyme Assays:

    • General Assay Conditions: Incubate the purified recombinant enzyme (or microsomes) with the putative substrate(s) in a suitable buffer at an optimal temperature and pH.

    • Substrates: Tryptamine and secologanin for STR; strictosidine for SGD; geissoschizine for RS; pseudoakuammigine for the hydroxylase.

    • Cofactors: NADPH for cytochrome P450 enzymes.

    • Product Detection: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by LC-MS and compare the retention time and mass spectrum with authentic standards.

  • Enzyme Kinetics:

    • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolite Profiling

Objective: To identify and quantify the intermediates of the this compound pathway in Picralima nitida.

Methodology:

  • Sample Preparation:

    • Harvest and freeze-dry plant tissues.

    • Grind the tissues to a fine powder.

    • Extract the metabolites using a suitable solvent system (e.g., 80% methanol).

  • LC-MS/MS Analysis:

    • Separate the metabolites using a reverse-phase C18 column on an HPLC or UPLC system.

    • Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

    • Detect and identify the metabolites using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

    • Identify known compounds by comparing their retention times and MS/MS fragmentation patterns with authentic standards.

    • For unknown compounds, use high-resolution mass to determine the elemental composition and interpret the fragmentation pattern for structural elucidation.

Visualizations

Putative this compound Biosynthesis Pathway

Akuammine_Biosynthesis cluster_precursors Primary Metabolism cluster_intermediates MIA Pathway cluster_product Final Product Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP Geranyl Diphosphate Secologanin Secologanin GPP->Secologanin G10H & others Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Rhazimal Rhazimal Geissoschizine->Rhazimal RS (P450) Pseudoakuammigine Pseudoakuammigine Rhazimal->Pseudoakuammigine Multiple Steps This compound This compound Pseudoakuammigine->this compound Pseudoakuammigine 10-Hydroxylase (P450) TDC TDC G10H G10H & others STR STR SGD SGD GS GS RS RS (P450) PAH Pseudoakuammigine 10-Hydroxylase (P450)

Caption: Putative biosynthetic pathway of this compound in Picralima nitida.

Experimental Workflow for Gene Discovery and Characterization

Gene_Discovery_Workflow cluster_in_silico In Silico Analysis cluster_wet_lab Wet Lab Validation RNA_Seq Transcriptome Sequencing (P. nitida tissues) Assembly De novo Assembly RNA_Seq->Assembly Homology_Search Homology Search (BLAST) Assembly->Homology_Search Cloning Gene Cloning (PCR) Homology_Search->Cloning Candidate Genes Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay LCMS Product Analysis (LC-MS) Enzyme_Assay->LCMS Kinetics Kinetic Analysis LCMS->Kinetics Confirmed Function

Caption: Workflow for the discovery and functional characterization of biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Picralima nitida is a complex process that is part of the larger family of monoterpenoid indole alkaloid pathways. While the general framework of this pathway can be inferred from studies in related species, the specific enzymes and regulatory mechanisms within P. nitida remain a promising area for future research. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only provide insights into the chemical ecology of this important medicinal plant but also pave the way for the biotechnological production of this compound and novel, structurally related compounds with potential therapeutic applications. Further research should focus on the isolation and characterization of the proposed enzymes from P. nitida to confirm their roles and provide the necessary tools for metabolic engineering.

References

Physicochemical Properties and Solubility of Akuammine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammine is a prominent indole alkaloid primarily sourced from the seeds of the West African tree Picralima nitida. With a structural relation to pharmacologically significant alkaloids like yohimbine and mitragynine, this compound has garnered considerable interest for its biological activities, most notably as an agonist at opioid receptors. This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for isolation and solubilization, and visualizations of its primary signaling pathway and the relationship between its chemical properties and pharmacokinetic predictions, serving as a vital resource for professionals in research and drug development.

Introduction

This compound, also known as vincamajoridine, is an indole monoterpene alkaloid that is the most abundant alkaloid in the seeds of Picralima nitida, constituting up to 0.56% of the dried powder.[1] Historically, these seeds have been used in traditional African medicine for treating pain and fever.[2] Modern pharmacological studies have identified this compound as an opioid agonist with a preference for the μ-opioid receptor (μOR), making it a molecule of interest for the development of novel analgesics.[1][2] A thorough understanding of its physicochemical properties is fundamental to its extraction, formulation, and application in pharmacological research.

Physicochemical Properties

The molecular structure and properties of this compound dictate its behavior in biological and chemical systems. Key physicochemical data, compiled from various chemical databases and literature, are summarized below.

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₂₂H₂₆N₂O₄ [3]
Molecular Weight 382.46 g/mol
Appearance Solid powder, White crystals
Melting Point 225-255 °C (with decomposition)
LogP (Octanol/Water) 1.5 (Computed)
Polar Surface Area (PSA) 62.2 Ų (Computed, 2D)

| Purity | >98% (Commercially available) | |

Solubility Profile

This compound's predominantly hydrophobic structure results in poor aqueous solubility, a critical consideration for in vitro and in vivo studies. While precise quantitative solubility data in many solvents is not widely published, a qualitative and semi-quantitative profile has been established.

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Notes Source(s)
Water Slight / Poor Consistent with its hydrophobic structure.
DMSO Soluble (≥1 mg/mL) Common solvent for preparing stock solutions.
DMF Soluble (2 mg/mL) Alternative solvent for stock solutions.
Ethanol Soluble Used in extraction protocols, especially when acidified.
Ethyl Acetate 5 g/L Moderate solubility.
Acetone 7 g/L Moderate solubility.

| Hexane | Negligible (<0.5 g/L) | Poorly soluble in non-polar solvents. | |

Experimental Methodologies

Isolation and Purification: pH-Zone-Refining Countercurrent Chromatography

A superior method for isolating this compound and related alkaloids from crude plant extracts is pH-zone-refining countercurrent chromatography (pHZR-CCC). This technique separates ionizable compounds based on their pKa values and hydrophobicity between two immiscible liquid phases, yielding high-purity fractions.

General Protocol Outline:

  • Solvent System Preparation: A two-phase solvent system is selected. A common system for alkaloids is n-hexane-ethyl acetate-methanol-water (HEMWat) or methyl tert-butyl ether (MTBE)-acetonitrile-water.

  • Phase Modification: A retainer base (e.g., 5-10 mM triethylamine, TEA) is added to the organic stationary phase, and an eluter acid (e.g., 5-10 mM hydrochloric acid, HCl) is added to the aqueous mobile phase.

  • CCC Instrument Setup: The CCC column is filled with the stationary phase.

  • Sample Loading: The crude alkaloid extract, dissolved in the stationary phase, is injected into the column.

  • Elution: The mobile phase is pumped through the column. The pH gradient created by the retainer and eluter causes the alkaloids to partition and elute as sharp, well-separated zones according to their pKa and partition coefficients.

  • Fraction Collection & Analysis: Fractions are collected and analyzed by HPLC to confirm the purity of the isolated this compound.

G cluster_prep Preparation cluster_ccc pHZR-CCC Process cluster_analysis Analysis & Result start Crude Alkaloid Extract (from P. nitida seeds) dissolve Dissolve Extract in Stationary Phase start->dissolve load Load Sample onto CCC Column dissolve->load elute Pump Acidic Aqueous Mobile Phase load->elute separate Separation based on pKa & Hydrophobicity elute->separate collect Collect Fractions separate->collect analyze Analyze Fractions (HPLC, LC/MS) collect->analyze end High-Purity this compound (>98%) analyze->end

Fig. 1: Experimental workflow for the isolation of this compound via pHZR-CCC.
Protocols for Solubilization for In Vitro Assays

Due to its low aqueous solubility, preparing this compound for bioassays requires specific protocols to avoid precipitation.

Recommended Protocol using DMSO:

  • Weighing: Accurately weigh the required mass of solid this compound powder.

  • Dissolution: Add anhydrous DMSO to achieve the desired stock concentration (e.g., 3.825 mg in 1 mL of DMSO for a 10 mM stock).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (If Needed): If particles remain, sonicate the vial in a room-temperature water bath for 10-15 minutes until the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution: When preparing the final working solution, dilute the DMSO stock into the aqueous assay buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

Pharmacological Context and Structural Implications

Opioid Receptor Signaling Pathway

This compound functions primarily as a μ-opioid receptor agonist. Like other μ-opioid agonists, it activates the G-protein coupled μOR, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is a hallmark of opioid receptor activation and is linked to its analgesic effects.

G This compound This compound uOR μ-Opioid Receptor (Gi/o coupled) This compound->uOR Binds & Activates AC Adenylyl Cyclase uOR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability (Analgesia) cAMP->Response Leads to

Fig. 2: Simplified signaling pathway of this compound at the μ-opioid receptor.
Relationship Between Physicochemical Properties and Bioavailability

The physicochemical properties of a compound are strong predictors of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion). This compound's moderate lipophilicity (LogP = 1.5) and relatively low polar surface area (PSA = 62.2 Ų) are favorable for oral bioavailability. However, the PSA value is near the threshold often associated with limited permeability across the blood-brain barrier (BBB), suggesting its central nervous system effects might be constrained compared to more lipophilic opioids.

G cluster_props Physicochemical Properties cluster_pk Pharmacokinetic Predictions LogP LogP = 1.5 (Moderate Lipophilicity) Bioavailability Good Oral Bioavailability LogP->Bioavailability Favorable PSA PSA = 62.2 Ų (Low Polarity) PSA->Bioavailability Favorable BBB Limited Blood-Brain Barrier Permeability PSA->BBB Suggests

Fig. 3: Logical relationship of this compound's properties to PK predictions.

Conclusion

This compound is an indole alkaloid with well-defined physicochemical properties that align with its role as a potential therapeutic lead. Its moderate lipophilicity and low polar surface area suggest favorable oral absorption, though its central nervous system penetration may be limited. Its poor aqueous solubility necessitates the use of co-solvents like DMSO for research applications. The methodologies for its isolation are well-established, with pH-zone-refining CCC offering a robust path to high-purity material. A comprehensive grasp of these chemical and physical characteristics is indispensable for advancing the study of this compound from the laboratory to potential clinical applications.

References

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Akuammine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and structural elucidation of akuammine, a prominent indole alkaloid. While a definitive single-crystal X-ray structure of this compound is not publicly available, this document synthesizes data from extensive stereochemical studies, biosynthetic pathway analysis, and spectroscopic evidence. Furthermore, it outlines the established experimental protocols for the structural determination of related alkaloids, offering a robust framework for researchers in the field of natural product chemistry and drug development.

Stereochemistry of this compound

This compound is a complex pentacyclic indole alkaloid with multiple chiral centers, leading to a defined three-dimensional structure that is crucial for its biological activity. The stereochemistry of this compound is established through a combination of biosynthetic studies and advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

The biosynthesis of akuammiline alkaloids, including this compound, originates from the precursor geissoschizine.[1][2][3][4][5] The enzymatic cyclization of geissoschizine, catalyzed by specific cytochrome P450 enzymes known as rhazimal synthases, forges a key bond between C7 and C16, establishing the characteristic akuammiline scaffold. This enzymatic control dictates the stereochemical outcome of the reaction.

The relative stereochemistry of this compound can be elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space correlations between protons that are in close proximity, providing critical insights into the spatial arrangement of atoms. For instance, correlations between specific protons can confirm the relative configuration of the substituents on the various stereocenters of the molecule.

Data Presentation: NMR Spectroscopic Data

NMR spectroscopy is the primary tool for the structural elucidation of this compound in the absence of a crystal structure. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar6.69d2.44
H-Ar6.61dd8.3, 2.5
H-Ar6.50d8.3
H-175.43q6.9
H-24.15s
CH₃-181.52 (from another source)d7.0
OCH₃3.73 (from another source)s
N-CH₃2.78 (from another source)s

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C=O172.2
C-Ar151.8
C-Ar142.3
C-Ar139.3
C-Ar127.4
C-Ar122.4
C-Ar119.9
C-Ar118.2
C-Ar109.8
C-Ar103.9
C-O74.4
C-N58.4
C-N54.6
C53.7
C52.7
OCH₃51.9
C50.8
C-N41.0
CH₂31.3
N-CH₃29.0
CH₂28.0
CH₃12.9

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the seeds of Picralima nitida. The general procedure involves:

  • Extraction: Powdered seeds are subjected to extraction with a methanolic hydrochloric acid solution. The extract is then partitioned between an acidic aqueous solution and a non-polar organic solvent (e.g., hexanes) to remove lipids.

  • Liquid-Liquid Extraction: The aqueous layer is then basified and extracted with a chlorinated solvent like dichloromethane to isolate the alkaloids.

  • Crystallization: The crude alkaloid mixture can be further purified by crystallization. For instance, washing the mixture with cold acetone can precipitate this compound as a white solid.

NMR Spectroscopic Analysis

For the structural and stereochemical elucidation of this compound, a suite of NMR experiments is employed:

  • ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: To identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform as the solvent.

Hypothetical Protocol for Single-Crystal X-ray Diffraction

While a crystal structure for this compound is not publicly available, the following protocol, based on established methods for other indole alkaloids, outlines the likely procedure for its determination.

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to create a supersaturated solution. Single crystals are grown by slow evaporation of the solvent at a constant temperature.

  • Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays. The diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

  • Determination of Absolute Configuration: The absolute stereochemistry can be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects. The Flack parameter is calculated to confirm the absolute configuration.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereochemistry and structural elucidation of this compound.

Akuammine_Biosynthesis cluster_stereochem Stereochemistry Determining Step Geissoschizine Geissoschizine Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase (CYP450) C7-C16 bond formation This compound This compound Rhazimal->this compound Further enzymatic modifications

Caption: Biosynthetic pathway of this compound from geissoschizine.

References

The Dawn of Akuammine: A Technical Chronicle of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the seminal methods used for the isolation of akuammine, an indole alkaloid of significant pharmacological interest. Sourced from the seeds of the West African tree Picralima nitida, this compound's journey from a traditional remedy to a molecule of scientific intrigue began in the early 20th century. This document provides a detailed account of the pioneering work, including experimental protocols and the initial physicochemical characterization, offering a valuable resource for researchers in natural product chemistry and drug development.

The Genesis of a Discovery

The story of this compound is rooted in the traditional use of the seeds of Picralima nitida (then classified as Picralima klaineana) in West African medicine for the treatment of pain and fever. This ethnobotanical signpost guided the scientific inquiry that led to the identification of its active constituents.

In 1927, the British chemists Thomas Anderson Henry and Thomas Marvel Sharp, working at the Wellcome Chemical Research Laboratories in London, embarked on the first systematic investigation of the alkaloids present in these seeds. Their landmark work, published in the Journal of the Chemical Society, marked the official discovery of this compound and laid the groundwork for all subsequent research on this class of compounds.[1] A more comprehensive account of the alkaloids from P. klaineana was later published by T.A. Henry in 1932, further solidifying the initial findings.

The Historical Isolation Protocol: A Step-by-Step Reconstruction

The initial isolation of this compound by Henry and Sharp was a classic example of natural product chemistry in the early 20th century, relying on the principles of solvent extraction and acid-base chemistry. The following is a detailed reconstruction of their experimental protocol.

Experimental Protocol: The Henry and Sharp Method (1927)

Objective: To isolate the primary alkaloidal constituent from the seeds of Picralima klaineana.

Materials:

  • Dried and powdered seeds of Picralima klaineana.

  • Petroleum ether (low boiling point).

  • Alcohol (specific type not detailed in secondary sources).

  • Dilute acetic acid (concentration not specified in secondary sources).

  • Ammonia solution.

  • Chloroform.

  • Light petroleum.

  • Alumina (for chromatography).

Methodology:

  • Defatting: The powdered seeds were first exhaustively extracted with low-boiling petroleum ether to remove fatty oils and other non-polar components.

  • Alcoholic Extraction: The defatted seed material was then subjected to extraction with alcohol to solubilize the alkaloids.

  • Acid-Base Extraction:

    • The alcoholic extract was evaporated to a syrup and then treated with dilute acetic acid to form the water-soluble acetate salts of the alkaloids.

    • This acidic aqueous solution was then washed with chloroform to remove any remaining non-alkaloidal impurities.

    • The acidic solution was subsequently made alkaline by the addition of ammonia solution. This step neutralized the acetate salts, causing the free alkaloids to precipitate.

    • The precipitated crude alkaloids were then extracted from the alkaline aqueous mixture using chloroform.

  • Initial Purification:

    • The chloroform extract containing the crude alkaloids was evaporated to dryness.

    • The resulting residue was treated with a small amount of hot alcohol. Upon cooling, a significant portion of the primary alkaloid, this compound, crystallized out.

  • Chromatographic Purification:

    • The crude crystalline this compound was further purified by dissolving it in a mixture of equal parts of benzene and light petroleum.

    • This solution was then passed through a column of alumina.

    • The column was washed with the same solvent mixture to remove impurities.

    • The purified this compound was then eluted from the alumina column, and the solvent was evaporated to yield the final crystalline product.

Quantitative Data and Physicochemical Properties

The pioneering work of Henry and Sharp provided the first quantitative data on the yield and the fundamental physicochemical properties of this compound.

PropertyReported Value (Henry & Sharp, 1927/Henry, 1932)
Yield from Seeds ~0.56% of the dried seed powder
Melting Point 255 °C
Specific Optical Rotation [α]D -65.5° (in alcohol)
Molecular Formula C₂₂H₂₆O₄N₂
Appearance Colourless, prismatic needles
Solubility Sparingly soluble in common organic solvents

Logical Workflow of the Historical Isolation

The logical progression of the historical isolation process can be visualized as a series of steps designed to systematically separate the target alkaloid from the complex matrix of the plant material.

Historical_Isolation_Workflow A Dried & Powdered Picralima nitida Seeds B Defatting with Petroleum Ether A->B C Fatty Oils & Non-polar Components (Discarded) B->C Yields D Defatted Seed Material B->D Results in E Alcoholic Extraction D->E F Crude Alcoholic Extract E->F G Acidification (Dilute Acetic Acid) F->G H Aqueous Acidic Solution (Alkaloid Salts) G->H I Chloroform Wash H->I J Non-alkaloidal Impurities (Discarded) I->J Removes K Purified Aqueous Acidic Solution I->K Yields L Basification (Ammonia) K->L M Precipitated Crude Alkaloids L->M N Chloroform Extraction M->N O Crude Alkaloid Extract in Chloroform N->O P Crystallization from Alcohol O->P Q Crude Crystalline this compound P->Q R Column Chromatography (Alumina) Q->R S Purified this compound R->S

Workflow of the historical method for this compound isolation.

Early Insights into Biological Activity

While the initial focus of Henry and Sharp was on the chemical characterization of this compound, their work paved the way for pharmacological investigations. Early studies, though not detailed in the primary isolation papers, began to explore the physiological effects of the newly discovered alkaloid, corroborating the traditional medicinal uses of the Picralima nitida seeds. The antimalarial and analgesic properties of this compound have since become a significant area of research.

Conclusion

The discovery and historical isolation of this compound by T.A. Henry and T.M. Sharp represent a pivotal moment in natural product chemistry. Their meticulous application of classical chemical techniques not only unveiled a novel indole alkaloid but also provided the foundational knowledge for decades of subsequent research into its synthesis, pharmacology, and therapeutic potential. This technical guide serves as a testament to their pioneering work and as a valuable reference for the scientific community.

References

The Pharmacological Profile of Crude Picralima nitida Seed Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picralima nitida, a plant native to West and Central Africa, has a long history of use in traditional medicine for a variety of ailments, most notably pain, fever, malaria, and diarrhea. The seeds, in particular, are a rich source of indole alkaloids, which are responsible for the plant's diverse pharmacological activities. This document provides a comprehensive technical overview of the pharmacological profile of crude Picralima nitida seed extract, focusing on its key phytochemical constituents, mechanisms of action, and quantitative pharmacological data. Detailed experimental protocols for foundational assays and visual representations of key pathways and workflows are included to support further research and development.

Phytochemical Composition

The pharmacological effects of Picralima nitida seeds are primarily attributed to a complex mixture of monoterpene indole alkaloids. Over 10 distinct alkaloids have been identified, with the most significant ones listed in Table 1. The most abundant alkaloid is Akuammine, which can constitute up to 0.56% of the dried seed powder. Beyond alkaloids, phytochemical screening of aqueous and methanolic extracts has also revealed the presence of other compound classes, including tannins, saponins, flavonoids, terpenoids, steroids, and glycosides, which may contribute to the overall therapeutic profile.

Table 1: Major Alkaloids in Picralima nitida Seeds and Their Primary Pharmacological Activities

AlkaloidPrimary Associated Activity / MechanismKey References
This compound μ-Opioid receptor modulation (agonist/antagonist activity reported), Antimalarial
Akuammidine μ-Opioid receptor agonist
Akuammicine Potent κ-Opioid receptor agonist, stimulates glucose uptake
Pseudo-akuammigine μ-Opioid receptor agonist, Anti-inflammatory, Analgesic
Alstonine Atypical antipsychotic-like effects (via 5-HT2A/2C receptors)
Picraline Opioid receptor activity
Akuammiline Opioid receptor activity
Akuammigine Limited efficacy at opioid receptors in bioassays

Core Pharmacological Activities & Mechanisms of Action

The crude extract of P. nitida seeds exhibits a wide range of biological activities, stemming from the synergistic or individual actions of its constituent alkaloids.

Opioid-Mediated Analgesia

The traditional use of P. nitida as a painkiller is strongly supported by evidence of its interaction with the endogenous opioid system. Several of its alkaloids bind to and modulate opioid receptors, though they possess neither the high affinity nor the selectivity of classical opioids.

  • Mechanism: The analgesic and centrally-acting effects are primarily mediated through the activation of μ-opioid (MOR) and κ-opioid (KOR) receptors. Agonism at these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, ultimately resulting in decreased neuronal excitability and pain signal transmission.

  • Key Alkaloids:

    • Akuammidine and Pseudo-akuammigine act as μ-opioid receptor agonists.

    • Akuammicine is a potent agonist at the κ-opioid receptor.

    • This compound has shown the highest affinity for μ-opioid sites but has been reported controversially as both an antagonist and an agonist in different studies.

Recent, more extensive in vitro and in vivo studies have confirmed the opioid-preferring activity of these alkaloids but found limited efficacy in assays of thermal nociception, suggesting a complex analgesic profile that may differ from traditional opioids.

Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P_nitida_Alkaloid P. nitida Alkaloid (e.g., Akuammidine, Akuammicine) Opioid_Receptor Opioid Receptor (μ or κ subtype) P_nitida_Alkaloid->Opioid_Receptor Binds to G_Protein Inactive G-Protein (Gαi-GDP-Gβγ) Opioid_Receptor->G_Protein Activates Activated_G_Protein Active G-Protein G_Protein->Activated_G_Protein GDP/GTP Exchange G_alpha Gαi-GTP Activated_G_Protein->G_alpha G_beta_gamma Gβγ Activated_G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Modulates K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channels->Ca_channel K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity Analgesia Analgesic Effect Neuronal_Activity->Analgesia Leads to Experimental_Workflow General Workflow for Phytochemical and Pharmacological Evaluation cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Conclusion P0 Collection of P. nitida Seeds P1 Drying and Pulverization P0->P1 E0 Solvent Extraction (e.g., Methanol, Water) P1->E0 E1 Crude Extract E0->E1 E2 Phytochemical Screening (TLC, Colorimetric Assays) E1->E2 Qualitative Analysis E3 Fractionation / Isolation (e.g., Column Chromatography) E1->E3 S0 In Vitro Assays E1->S0 Test S4 In Vivo Assays E1->S4 Test E4 Pure Alkaloids E3->E4 Purification E4->S0 Test E4->S4 Test A2 Structure-Activity Relationship (SAR) E4->A2 S1 Receptor Binding (Opioid, etc.) S0->S1 S2 Enzyme Inhibition (COX, etc.) S0->S2 S3 Antiplasmodial S0->S3 A0 Determine IC50/EC50/Ki/LD50 S1->A0 S2->A0 S3->A0 S5 Analgesia Models (Writhing, Hot Plate) S4->S5 S6 Anti-inflammatory Models (Paw Edema) S4->S6 S7 Toxicology Studies (Acute LD50, Sub-chronic) S4->S7 S5->A0 S6->A0 S7->A0 A1 Identify Mechanism of Action A0->A1 A1->A2 Alkaloid_Target_Relationships Primary Pharmacological Targets of P. nitida Alkaloids cluster_alkaloids Key Alkaloids cluster_targets Molecular Targets / Pathways Akuammidine Akuammidine MOR μ-Opioid Receptor (MOR) Akuammidine->MOR Agonist Pseudo Pseudo-akuammigine Pseudo->MOR Agonist COX COX-2 Enzyme Pseudo->COX Inhibits This compound This compound This compound->MOR Modulator Plasmodium Plasmodium falciparum (Parasite) This compound->Plasmodium Inhibits Akuammicine Akuammicine KOR κ-Opioid Receptor (KOR) Akuammicine->KOR Potent Agonist Alstonine Alstonine Serotonin Serotonin Receptors (5-HT2A/2C) Alstonine->Serotonin Stimulates Glutamate Glutamate / Dopamine Uptake Alstonine->Glutamate Modulates Muscarinic Muscarinic Acetylcholine Receptors

The Etnopharmacological Compendium of Akuammine-Containing Flora: A Technical Guide to Traditional Medicinal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing the indole alkaloid akuammine. The primary focus of this document is Picralima nitida (Akuamma), a West African tree with a rich history of ethnobotanical applications. Other plant genera known to contain this compound, including Vinca, Alstonia, and Aspidosperma, will also be discussed to a lesser extent, highlighting the current state of knowledge and areas for future investigation. This guide aims to bridge the gap between traditional knowledge and modern pharmacological research by presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further scientific inquiry and drug discovery.

Introduction to this compound and its Botanical Sources

This compound is a monoterpenoid indole alkaloid with a chemical structure related to yohimbine and mitragynine.[1] Its presence has been identified in several plant species, most notably in the seeds of Picralima nitida, where it is the most abundant alkaloid.[1] The traditional use of these plants, particularly P. nitida, for a variety of ailments has prompted scientific investigation into the pharmacological properties of their constituent alkaloids.

The primary botanical source of this compound discussed in this guide is:

  • Picralima nitida (Stapf) T.Durand & H.Durand: Commonly known as Akuamma, this tree is native to West and Central Africa.[2] The seeds are the primary part used in traditional medicine.[2][3]

Other genera reported to contain this compound or related alkaloids include:

  • Vinca (L.): Notably Vinca major and Vinca minor (Periwinkle). While these plants have a history of use in European folk medicine, the primary focus has been on other alkaloids like vincamine for their effects on cerebral blood flow. This compound has been identified in Vinca major.

  • Alstonia (R.Br.): This genus, which includes species like Alstonia boonei, is used in traditional African medicine for treating fever, pain, and malaria. It is known to be rich in indole alkaloids, including this compound.

  • Aspidosperma (Mart. & Zucc.): A large genus of plants from the Americas, several species of which are used in traditional medicine for malaria and other ailments. While rich in indole alkaloids, the specific traditional uses linked to this compound are not well-documented.

Traditional Medicinal Uses of Picralima nitida (Akuamma)

The seeds of Picralima nitida have a long and well-documented history of use in traditional African medicine, particularly in Ghana, Nigeria, and Ivory Coast. The primary methods of preparation involve crushing or powdering the dried seeds, which are then taken orally.

The principal traditional applications of P. nitida seeds include:

  • Analgesia: The most prominent traditional use is for the relief of pain, including conditions like rheumatism and arthritis.

  • Antimalarial: Decoctions and powdered seeds are widely used for the treatment of malaria.

  • Antipyretic: Used to reduce fever associated with various illnesses.

  • Anti-inflammatory: Employed to alleviate inflammation.

  • Gastrointestinal ailments: Used to treat diarrhea and other stomach complaints.

Phytochemistry and Quantitative Analysis

The medicinal properties of Picralima nitida are attributed to its complex mixture of indole alkaloids. The seeds are particularly rich in these compounds.

Major Alkaloids in Picralima nitida

Besides this compound, other significant alkaloids isolated from P. nitida seeds include:

  • Akuammidine

  • Pseudo-akuammigine

  • Akuammicine

  • Picraline

Quantitative Data

The following tables summarize the available quantitative data on the alkaloid content of Picralima nitida.

Plant PartTotal Alkaloid Content (% of dry weight)Reference
Seeds3.5 - 4.8%
Seeds0.56% (this compound specifically)
AlkaloidReceptor Binding Affinity (Ki, µM)Reference
This compound µ-opioid: 0.5
δ-opioid: >10
κ-opioid: >10
Akuammidine µ-opioid: 0.6
δ-opioid: 2.4
κ-opioid: 8.6
Akuammicine µ-opioid: >10
δ-opioid: >10
κ-opioid: 0.2
Pseudo-akuammigine µ-opioid: >10
δ-opioid: >10
κ-opioid: >10

Pharmacological Activity and Signaling Pathways

The traditional uses of Picralima nitida for pain relief are supported by modern pharmacological studies, which have demonstrated that its constituent alkaloids interact with the endogenous opioid system.

Opioid Receptor Interaction

Several of the alkaloids from P. nitida have been shown to bind to opioid receptors, which are key regulators of pain perception. The interaction of these alkaloids with different opioid receptor subtypes (µ, δ, and κ) likely contributes to the plant's analgesic effects.

cluster_alkaloids Picralima nitida Alkaloids cluster_receptors Opioid Receptors cluster_effects Pharmacological Effects This compound This compound mu µ-opioid Receptor This compound->mu Agonist/Antagonist Akuammidine Akuammidine Akuammidine->mu Agonist Akuammicine Akuammicine kappa κ-opioid Receptor Akuammicine->kappa Agonist Analgesia Analgesia mu->Analgesia kappa->Analgesia delta δ-opioid Receptor

Figure 1: Interaction of major Picralima nitida alkaloids with opioid receptors leading to analgesia.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the pharmacological properties of this compound and related alkaloids.

Alkaloid Extraction from Picralima nitida Seeds

A general workflow for the extraction and isolation of alkaloids from P. nitida seeds is presented below. Specific details may vary between studies.

start Dried & Powdered Picralima nitida Seeds defat Defatting (e.g., with petroleum ether) start->defat extract Alkaloid Extraction (e.g., with methanol or ethanol) defat->extract partition Acid-Base Partitioning extract->partition crude Crude Alkaloid Extract partition->crude chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude->chromatography isolated Isolated Alkaloids (this compound, Akuammidine, etc.) chromatography->isolated

Figure 2: General workflow for the extraction and isolation of alkaloids from Picralima nitida seeds.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor subtype.

  • Objective: To determine the binding affinity (Ki) of this compound and other alkaloids for µ, δ, and κ opioid receptors.

  • General Procedure:

    • Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest are prepared.

    • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]DAMGO for µ-receptors).

    • Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound).

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • Radiolabeled ligand (e.g., [³H]DAMGO, [³H]DPDPE, [³H]U69593).

    • Test compounds (this compound, etc.).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

Hot Plate Test (Analgesia)

This is a common behavioral test to assess the central analgesic activity of a compound.

  • Objective: To evaluate the pain-relieving effects of this compound or P. nitida extracts in an animal model.

  • General Procedure:

    • Animal Acclimatization: Mice or rats are acclimatized to the testing environment.

    • Drug Administration: The test compound, a control vehicle, or a standard analgesic (e.g., morphine) is administered to the animals.

    • Hot Plate Exposure: At a predetermined time after drug administration, the animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Latency Measurement: The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the latency. A cut-off time is set to prevent tissue damage.

    • Data Analysis: The increase in latency in the drug-treated group compared to the control group indicates an analgesic effect.

  • Materials:

    • Hot plate apparatus.

    • Experimental animals (mice or rats).

    • Test compound, vehicle, and standard analgesic.

    • Timer.

Acetic Acid-Induced Writhing Test (Analgesia and Anti-inflammatory)

This test is used to screen for peripheral analgesic and anti-inflammatory activity.

  • Objective: To assess the ability of this compound or P. nitida extracts to reduce visceral pain and inflammation.

  • General Procedure:

    • Animal Grouping and Drug Administration: Animals (typically mice) are divided into groups and administered the test compound, vehicle, or a standard drug (e.g., diclofenac sodium).

    • Induction of Writhing: After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Observation and Counting: The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.

    • Data Analysis: A reduction in the number of writhes in the treated groups compared to the control group indicates analgesic and anti-inflammatory activity.

  • Materials:

    • Experimental animals (mice).

    • Test compound, vehicle, and standard drug.

    • Acetic acid solution.

    • Syringes and needles.

    • Observation chambers.

    • Timer.

This compound in Other Plant Genera: A Brief Overview

While Picralima nitida is the most well-studied source of this compound in the context of traditional medicine, the alkaloid and its structural relatives are found in other plant genera.

  • Vinca : Vinca major is a known source of this compound, which is also referred to as vincamajoridine. However, the traditional medicinal uses of Vinca species in Europe are more commonly associated with vincamine and its effects on cerebral circulation and cognitive function. The specific contribution of this compound to the traditional uses of Vinca is not well established.

  • Alstonia : Species such as Alstonia boonei are used in traditional African medicine for conditions like malaria, fever, and pain, which overlaps with the uses of P. nitida. Alstonia boonei is known to contain a rich array of indole alkaloids, and this compound has been identified as one of its constituents. However, the extent to which this compound is responsible for the observed therapeutic effects in traditional preparations of Alstonia requires further investigation.

  • Aspidosperma : This large genus is a significant source of diverse indole alkaloids and several species are used in South American traditional medicine, notably for malaria. While there is extensive phytochemical research on this genus, the specific traditional uses directly attributable to this compound are not clearly defined.

Conclusion and Future Directions

The traditional medicinal use of this compound-containing plants, particularly Picralima nitida, for pain, malaria, and inflammation is well-supported by ethnobotanical records and initial pharmacological studies. The interaction of this compound and related alkaloids with the opioid system provides a clear mechanism for its analgesic properties. The quantitative data and experimental protocols presented in this guide offer a foundation for further research into these promising natural products.

Future research should focus on:

  • Quantitative analysis of traditional preparations: Determining the concentration of this compound and other key alkaloids in decoctions, powders, and other traditional formulations of P. nitida.

  • Elucidation of synergistic effects: Investigating the potential synergistic or additive effects of the complex mixture of alkaloids present in P. nitida.

  • Pharmacokinetic and toxicological studies: Comprehensive studies to determine the absorption, distribution, metabolism, excretion, and safety profile of this compound and related compounds.

  • Further investigation of other this compound-containing plants: Clarifying the role and concentration of this compound in the traditional medicinal uses of Vinca, Alstonia, and Aspidosperma species.

This in-depth technical guide serves as a valuable resource for scientists and researchers, providing the necessary background and methodological framework to advance the scientific understanding of these medicinally important plants and their constituent alkaloids, with the ultimate goal of developing new and effective therapeutic agents.

References

Investigating the Natural Abundance of Akuammine in Various Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammine is an indole alkaloid with a history of traditional use and growing interest in the scientific community for its potential pharmacological activities, notably its interaction with opioid receptors. This technical guide provides an in-depth overview of the natural abundance of this compound in various plant species, detailed experimental protocols for its quantification, and an exploration of its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound has been identified in several plant species, primarily within the Apocynaceae family. The concentration of this compound can vary significantly between species and even different parts of the same plant. The following table summarizes the currently available quantitative data on this compound abundance.

Plant SpeciesPlant PartMethod of AnalysisThis compound Content (% Dry Weight)Reference
Picralima nitidaSeedsNot Specified0.56%[1]
Vinca majorAerial PartsNot SpecifiedIsolated, but quantitative data not available[1]
Vinca minorLeavesNot SpecifiedMinor alkaloid, quantitative data not available-
Alstonia booneiStem BarkNot SpecifiedPresence confirmed, but quantitative data not available-

Note: While the presence of this compound in Vinca major, Vinca minor, and Alstonia boonei is documented, specific quantitative data remains limited in publicly available literature. Further research is required to accurately determine the concentration of this compound in these species.

Experimental Protocols

This section outlines detailed methodologies for the extraction, separation, and quantification of this compound from plant materials.

General Extraction of Indole Alkaloids

This protocol describes a standard acid-base extraction method suitable for enriching the total alkaloid fraction from plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (MeOH)

  • 10% Acetic acid in water

  • Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the dried, powdered plant material in methanol for 72 hours at room temperature.

  • Filter the extract and concentrate the filtrate using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in 10% acetic acid in water and sonicate to ensure thorough mixing.

  • Wash the acidic solution with dichloromethane (DCM) three times to remove non-alkaloidal compounds. Discard the DCM layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

  • Extract the basified aqueous solution with DCM three times. The alkaloids will partition into the organic layer.

  • Combine the DCM extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a framework for the quantitative analysis of this compound using HPLC with UV detection.[2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or Formic acid (for mobile phase modification)

  • Ultrapure water

  • This compound analytical standard

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the total alkaloid extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The final concentration should be expressed as a percentage of the dry weight of the original plant material.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used as a confirmatory technique for the identification of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column suitable for alkaloid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and analysis software with a mass spectral library (e.g., NIST).

Reagents:

  • Dichloromethane or Methanol (GC grade)

  • Helium (carrier gas)

GC-MS Conditions (starting point for optimization):

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Procedure:

  • Sample Preparation: Dissolve a small amount of the total alkaloid extract in dichloromethane or methanol.

  • Analysis: Inject the sample into the GC-MS system.

  • Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum from a library or a previously injected standard. The characteristic fragmentation pattern of this compound will confirm its presence.

Signaling Pathway of this compound

This compound is known to act as an agonist at the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR). The activation of μOR by an agonist like this compound initiates a complex intracellular signaling cascade that can be broadly divided into two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol Maceration) plant_material->extraction acid_base_partitioning Acid-Base Partitioning extraction->acid_base_partitioning total_alkaloids Total Alkaloid Extract acid_base_partitioning->total_alkaloids hplc HPLC-UV Quantification total_alkaloids->hplc gcms GC-MS Confirmation total_alkaloids->gcms quant_data Quantitative Data (% this compound) hplc->quant_data qual_data Structural Confirmation gcms->qual_data

Caption: Workflow for this compound extraction and analysis.

Mu-Opioid Receptor Signaling Pathway

The diagram below outlines the key events following the activation of the mu-opioid receptor by an agonist such as this compound.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_g_protein_pathway G-Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway This compound This compound mu_receptor μ-Opioid Receptor (GPCR) This compound->mu_receptor Binds to g_protein Gαi/oβγ mu_receptor->g_protein Activates grk GRK mu_receptor->grk Phosphorylates g_alpha Gαi/o g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates beta_arrestin β-Arrestin grk->beta_arrestin Recruits internalization Receptor Internalization beta_arrestin->internalization Mediates mapk MAPK Cascade (ERK) beta_arrestin->mapk Activates adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Reduces pka PKA camp->pka Activates

Caption: Mu-opioid receptor signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the natural abundance of this compound, detailed methodologies for its analysis, and an overview of its interaction with the mu-opioid receptor. While Picralima nitida stands out as a rich source of this compound, further quantitative studies on other plant species are warranted. The provided experimental protocols offer a starting point for researchers to develop and validate robust analytical methods for the accurate quantification of this promising indole alkaloid. A deeper understanding of its signaling pathways will be crucial for elucidating its full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Akuammine in Plant Extracts Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Akuammine in plant extracts. This compound, a principal indole alkaloid found in the seeds of Picralima nitida, has garnered significant interest for its pharmacological properties.[1][2] The method described herein is designed for researchers, scientists, and professionals in drug development, providing a reliable analytical tool for quality control, pharmacokinetic studies, and standardization of herbal formulations. The protocol has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is an indole alkaloid predominantly isolated from the seeds of the West African tree Picralima nitida.[2] Traditionally, these seeds have been used in ethnomedicine for the treatment of pain and fever.[1] Modern pharmacological studies have identified this compound as an opioid agonist, suggesting its potential as a scaffold for the development of novel analgesics.[3] Given the growing interest in this compound, a precise and reliable analytical method for its quantification in plant materials is essential for research and development.

This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC-UV system. The method is selective, sensitive, and has been subjected to validation to ensure its suitability for routine analysis.

Chemical Properties of this compound

  • Molecular Formula: C₂₂H₂₆N₂O₄

  • Molecular Weight: 382.45 g/mol

  • Chemical Class: Indole Alkaloid

  • Appearance: Crystalline solid

Experimental

A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this method. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Omega PS-C18 (100 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20-45% B over 10 minutes, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration at 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 280 nm (based on typical indole alkaloid UV absorbance)
Injection Volume 10 µL
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Extraction:

    • Accurately weigh 1 g of finely powdered plant material (e.g., Picralima nitida seeds).

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Macerate for 24 hours at room temperature, protected from light.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice more and combine the filtrates.

    • Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution:

    • Reconstitute the dried extract with 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResults
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Note: The validation data presented is typical for a well-developed HPLC method for natural products and should be established in the laboratory performing the analysis.

Protocols

  • Prepare the mobile phases as described in Table 1.

  • Purge the HPLC system to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the UV detection wavelength to 280 nm.

  • Create a sequence table including blank injections (methanol), standard solutions for the calibration curve, and the prepared sample solutions.

  • Start the sequence run.

  • Calibration Curve:

    • Integrate the peak corresponding to this compound in the chromatograms of the standard solutions.

    • Plot a graph of peak area versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of this compound in Samples:

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

    • Calculate the final concentration of this compound in the original plant material using the following formula:

    Concentration (mg/g) = (C × V × D) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the plant material (g)

Visualizations

experimental_workflow start Start: Plant Material extraction Extraction (Methanol, Sonication, Maceration) start->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_analysis HPLC-UV Analysis filtration2->hplc_analysis data_processing Data Processing (Peak Integration, Calibration Curve) hplc_analysis->data_processing quantification Quantification of this compound data_processing->quantification end End: Report Results quantification->end

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been validated to ensure accurate and precise results. This protocol is a valuable tool for researchers and industry professionals working with Picralima nitida and other this compound-containing plant materials.

References

Application Notes: In Vitro Mu-Opioid Receptor Binding Assay for Akuammine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammine is an indole alkaloid derived from the seeds of the Picralima nitida tree, which has been traditionally used in African medicine for its analgesic properties. Understanding the interaction of this compound with the mu-opioid receptor (μOR) is crucial for elucidating its mechanism of action and potential as a therapeutic agent. These application notes provide a detailed protocol for conducting an in vitro mu-opioid receptor binding assay to determine the binding affinity of this compound. Additionally, protocols for functional assays are included to characterize its activity as an agonist or antagonist.

The primary method described is a competitive radioligand binding assay using [³H]-DAMGO, a selective mu-opioid receptor agonist, to determine the inhibition constant (Ki) of this compound. This is followed by protocols for GTPγS binding and cAMP inhibition assays to assess the functional consequences of receptor binding.

Data Presentation

The binding affinity of this compound and its derivatives for the mu-opioid receptor is summarized in the table below. This data is compiled from various in vitro studies and provides a quantitative measure of their interaction with the receptor.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds at the Mu-Opioid Receptor

CompoundKi (µM) at µORNotesReference
This compound0.5Highest affinity for mu-opioid binding sites among the tested alkaloids in the study.[1][1]
Akuammidine0.6Shows preference for mu-opioid binding sites.[1]
Halogenated this compound (19)0.12Increased binding affinity compared to parent compound.[2]
Halogenated this compound (20)0.22Increased binding affinity compared to parent compound.[2]
DAMGO0.00118 - 0.00346Potent and selective mu-opioid receptor agonist, used as a reference compound.

Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein and subsequent downstream signaling cascades.

mu_opioid_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (μOR) G_protein Gi/o Protein (αβγ) MOR->G_protein G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound (Agonist/Antagonist) This compound->MOR Binds to G_alpha->AC Inhibits ATP ATP ATP->AC

Mu-opioid receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor

This protocol details a competitive binding assay to determine the affinity of this compound for the mu-opioid receptor using [³H]-DAMGO.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells or rat brain tissue).

  • [³H]-DAMGO (radioligand).

  • This compound (test compound).

  • Naloxone (for determining non-specific binding).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing mu-opioid receptors in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 1-5 nM), and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow A Prepare Serial Dilutions of this compound B Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells A->B C Add Membrane Suspension, [3H]-DAMGO, and this compound/ Naloxone/Buffer B->C D Incubate at 25°C for 60-90 minutes C->D E Filter through Glass Fiber Filters D->E F Wash Filters with Ice-cold Buffer E->F G Scintillation Counting F->G H Data Analysis: Calculate IC50 and Ki G->H

Experimental workflow for the radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • DAMGO (positive control agonist).

  • This compound (test compound).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

      • 25 µL of diluted this compound, vehicle, or DAMGO.

      • 50 µL of membrane suspension (typically 10-20 µg of protein per well).

      • 50 µL of GDP (final concentration 10-100 µM).

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction:

    • Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the potency (EC50) and efficacy (Emax) of this compound by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

cAMP Inhibition Assay

This assay determines the functional effect of this compound on adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors.

Materials:

  • Cells stably expressing the mu-opioid receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound (test compound).

  • cAMP assay kit (e.g., HTRF, AlphaScreen).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

  • Cell Preparation:

    • Culture cells expressing the mu-opioid receptor to an appropriate density.

    • Harvest and resuspend the cells in assay buffer containing a PDE inhibitor.

  • Assay Setup:

    • In a 384-well plate, dispense the test compounds (this compound) at various concentrations.

    • Add the cell suspension to the wells.

    • Add a fixed concentration of forsklin to all wells (except basal controls) to stimulate cAMP production.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production. This will indicate whether this compound is acting as an agonist at the mu-opioid receptor.

References

Application Notes and Protocols: Assessing the Antimalarial Activity of Akuammine against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Akuammine, an indole alkaloid isolated from the seeds of Picralima nitida, has demonstrated promising antimalarial properties.[1][2] Extracts of P. nitida have a history of use in traditional medicine for treating malaria.[1][3][4] This document provides detailed application notes and protocols for assessing the in vitro antimalarial activity of this compound against P. falciparum, including methods for determining its efficacy and cytotoxicity, which are crucial for evaluating its therapeutic potential.

Data Presentation

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum
CompoundP. falciparum StrainEfficacy MetricValueReference
This compoundD6 (Chloroquine-sensitive)ED50530 ng/mL
This compoundW2 (Chloroquine-resistant)ED501110 ng/mL

ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity and Selectivity of this compound and Related Fractions
Compound/ExtractCell LineCytotoxicity MetricValueSelectivity Index (SI)Reference
95% EtOH extract of P. nitidaMammalian cellsNo toxicity observed at20,000 ng/mLNot calculated
Phenolic fraction of P. nitidaMammalian cellsNo toxicity observed at20,000 ng/mLNot calculated

The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (IC50 or ED50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.

Experimental Protocols

In Vitro Cultivation of Plasmodium falciparum

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum, a prerequisite for antimalarial drug testing.

Materials:

  • P. falciparum strains (e.g., 3D7, D6, W2)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin.

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks and plates

Protocol:

  • Prepare the Complete Culture Medium (CCM) under sterile conditions.

  • Wash human erythrocytes three times with incomplete RPMI 1640.

  • Resuspend the washed erythrocytes in CCM to achieve a 5% hematocrit.

  • Add the P. falciparum parasite culture to the erythrocyte suspension to achieve the desired initial parasitemia (typically 0.5-1%).

  • Place the culture in a sealed flask or a 96-well plate.

  • Incubate the culture at 37°C in a humidified incubator with the specified gas mixture.

  • Maintain the culture by changing the medium every 24-48 hours and adding fresh erythrocytes to maintain a low parasitemia (1-5%).

  • Monitor parasite growth and morphology by examining Giemsa-stained thin blood smears under a microscope.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (2% hematocrit, 1% parasitemia)

  • This compound stock solution (in DMSO)

  • Complete Culture Medium (CCM)

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • SYBR Green I nucleic acid stain (1X in lysis buffer)

  • 96-well black microplates

  • Microplate reader with fluorescence detection (excitation: 485 nm, emission: 530 nm)

Protocol:

  • Prepare serial dilutions of this compound in CCM in a 96-well plate. Include a drug-free control (CCM with DMSO) and a positive control (e.g., Chloroquine).

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate at 37°C for 72 hours in the controlled gas environment.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.

  • Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., HepG2 or HEK293) to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM or EMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear microplates

  • Microplate reader with absorbance detection (570 nm)

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Antimalarial Assessment

G cluster_0 In Vitro Culture cluster_1 Antimalarial Activity Assay cluster_2 Cytotoxicity Assay cluster_3 Data Analysis P_falciparum P. falciparum Culture (Asexual Stage) Drug_Treatment This compound Treatment (Serial Dilutions) P_falciparum->Drug_Treatment Incubation_72h 72h Incubation Drug_Treatment->Incubation_72h SYBR_Green SYBR Green I Staining Incubation_72h->SYBR_Green Fluorescence Fluorescence Reading SYBR_Green->Fluorescence IC50 IC50 Determination Fluorescence->IC50 SI Selectivity Index (SI) Calculation (CC50/IC50) IC50->SI Mammalian_Cells Mammalian Cell Culture (e.g., HepG2) Compound_Treatment This compound Treatment Mammalian_Cells->Compound_Treatment Incubation_48h 48h Incubation Compound_Treatment->Incubation_48h MTT_Assay MTT Assay Incubation_48h->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance CC50 CC50 Determination Absorbance->CC50 CC50->SI G cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Host_Kinases Host Kinases (e.g., PK, PKA) Parasite_Survival Parasite Growth & Proliferation Host_Kinases->Parasite_Survival Supports Ion_Channels Ion Channels (Ca2+, Na+) Calcium_Signaling Calcium Signaling Ion_Channels->Calcium_Signaling Influences Host_Metabolism Host Metabolism Host_Metabolism->Parasite_Survival Provides Nutrients Parasite_Kinases Parasite Kinases (e.g., CDPKs, MAPKs) Parasite_Kinases->Parasite_Survival Calcium_Signaling->Parasite_Survival Polyamine_Biosynthesis Polyamine Biosynthesis Polyamine_Biosynthesis->Parasite_Survival This compound This compound This compound->Host_Kinases Modulation? This compound->Parasite_Kinases Inhibition? This compound->Calcium_Signaling Disruption? This compound->Polyamine_Biosynthesis Inhibition?

References

Application Notes and Protocols for Evaluating the Analgesic Effects of Akuammine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammine, an indole alkaloid derived from the seeds of the Picralima nitida tree, has a history of traditional use for pain management.[1] Scientific research has identified its interaction with opioid receptors as a key mechanism for its analgesic properties.[2][3] These application notes provide a comprehensive guide for the preclinical evaluation of this compound and its derivatives using established animal models of nociception. The protocols outlined below, including the hot plate test, tail-flick test, and formalin test, are standard methods to assess the efficacy of potential analgesic compounds.

Mechanism of Action

This compound and its related alkaloids primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (µOR).[3][4] The activation of this G-protein coupled receptor (GPCR) initiates intracellular signaling cascades that modulate pain perception. Notably, some studies suggest that this compound alkaloids may preferentially activate the G-protein pathway over the β-arrestin pathway, a characteristic that could potentially lead to a more favorable side-effect profile compared to traditional opioids. The analgesic effects of this compound derivatives have been shown to be reversible by the opioid antagonist naloxone, further confirming the involvement of opioid receptors.

Signaling Pathway of this compound at the µ-Opioid Receptor

The binding of this compound to the µ-opioid receptor triggers a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

mu_opioid_pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein G-protein (Gi/Go) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP This compound This compound This compound->MOR PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Data Presentation: Analgesic Efficacy of this compound and Derivatives

The following tables summarize the quantitative data from various studies evaluating the analgesic potency of this compound and its derivatives.

Table 1: Dose-Response of this compound in Thermal Nociception Models

CompoundAssayAnimal ModelAdministration RouteDose (mg/kg)Analgesic Effect (%MPE)
This compoundTail-FlickC57BL/6 MiceSubcutaneous (s.c.)3Significant vs. vehicle
This compoundTail-FlickC57BL/6 MiceSubcutaneous (s.c.)10Significant vs. vehicle
This compoundTail-FlickC57BL/6 MiceSubcutaneous (s.c.)30Significant vs. vehicle
This compoundTail-FlickC57BL/6 MiceSubcutaneous (s.c.)60Significant vs. vehicle
This compoundHot PlateC57BL/6 MiceSubcutaneous (s.c.)3Significant vs. vehicle
This compoundHot PlateC57BL/6 MiceSubcutaneous (s.c.)10Significant vs. vehicle
This compoundHot PlateC57BL/6 MiceSubcutaneous (s.c.)30Significant vs. vehicle
This compoundHot PlateC57BL/6 MiceSubcutaneous (s.c.)60Significant vs. vehicle

%MPE = Maximum Possible Effect. Data extracted from a study by Creed et al. (2020).

Table 2: Median Effective Dose (ED50) of this compound Derivatives and Morphine

CompoundAssayAnimal ModelAdministration RouteED50 (mg/kg)
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6
Modified Pseudo-akuammigine DerivativeHot PlateRodentNot Specified77.1
MorphineHot PlateMouseNot Specified8.98 (wild-type) / 5.73 (tac1-/-)

Note: Lower ED50 values indicate higher potency. Data for the modified pseudo-akuammigine derivative and morphine are from different studies and experimental conditions may vary.

Experimental Protocols

A standardized workflow is crucial for obtaining reliable and reproducible data in analgesic testing.

General Experimental Workflow

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Baseline Baseline Nociceptive Threshold Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration Drug Administration (this compound, Vehicle, Positive Control) Grouping->Administration Testing Nociceptive Testing at Pre-determined Time Points Administration->Testing Data_Collection Data Collection (e.g., Latency, Licking Time) Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for in vivo analgesic testing.

Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic effects of centrally acting compounds by measuring the reaction time of an animal to a thermal stimulus.

Objective: To assess the thermal analgesic properties of this compound.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • A transparent glass cylinder to confine the animal to the heated surface.

  • Timer.

Procedure:

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Setup: Maintain the hot plate surface at a constant temperature, typically between 52°C and 55°C.

  • Baseline Measurement: Gently place each animal on the hot plate and start the timer.

  • Observation: Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

  • Latency Recording: Stop the timer as soon as a nociceptive response is observed and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Drug Administration: Administer this compound, a vehicle control, and a positive control (e.g., morphine) to different groups of animals.

  • Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test for each animal.

  • Data Analysis: The analgesic effect is typically expressed as an increase in the latency time to the nociceptive response compared to the baseline and vehicle-treated group.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of compounds by measuring the latency of an animal to withdraw its tail from a source of radiant heat.

Objective: To evaluate the spinal analgesic effects of this compound.

Apparatus:

  • Tail-flick analgesiometer that applies a focused beam of heat to the animal's tail.

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainer prior to the experiment.

  • Restraint: Gently place the animal (mouse or rat) in a restrainer, allowing its tail to be exposed.

  • Baseline Measurement: Position the animal's tail over the heat source of the analgesiometer.

  • Stimulus and Recording: Activate the heat source and start the timer. The time taken for the animal to flick its tail away from the heat is automatically or manually recorded.

  • Cut-off Time: A cut-off time, typically 10-12 seconds, is set to prevent tissue damage.

  • Drug Administration: Administer this compound, a vehicle control, and a positive control to different groups of animals.

  • Post-treatment Measurement: Repeat the tail-flick test at various time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect.

Formalin Test

The formalin test is a model of tonic, persistent pain and is used to assess the effects of analgesics on both acute and inflammatory pain.

Objective: To evaluate the efficacy of this compound against acute and inflammatory pain.

Apparatus:

  • Plexiglass observation chambers.

  • Mirror positioned at a 45-degree angle below the chamber for a clear view of the paws.

  • Syringes for formalin injection.

  • Timer.

Procedure:

  • Acclimatization: Place the animals (mice or rats) in the observation chambers for at least 15-20 minutes to acclimate.

  • Drug Pre-treatment: Administer this compound, a vehicle control, or a positive control (e.g., morphine for both phases, or an NSAID like indomethacin for the second phase) prior to formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (typically 1-5%) subcutaneously into the plantar surface of one of the hind paws.

  • Observation and Scoring: Immediately after injection, return the animal to the chamber and record the cumulative time spent licking or biting the injected paw for a specified period (e.g., 30-60 minutes).

  • Data Analysis: The pain response is biphasic:

    • Phase 1 (Early Phase): Typically the first 0-5 minutes after injection, representing acute, non-inflammatory pain due to direct stimulation of nociceptors.

    • Phase 2 (Late Phase): Occurs approximately 15-30 minutes after injection and is associated with inflammatory pain.

    • The total time spent licking/biting in each phase is quantified. A reduction in this time in the drug-treated groups compared to the vehicle group indicates an analgesic effect.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of the analgesic effects of this compound. Consistent application of these methods, coupled with careful data analysis, will enable researchers to accurately characterize the potency, efficacy, and mechanism of action of this promising natural compound and its derivatives in the development of novel pain therapeutics.

References

Application Notes & Protocols: Isolating Akuammine with pH-Zone-Refining Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the separation of the indole alkaloid Akuammine and its related compounds from the seeds of Picralima nitida using pH-zone-refining countercurrent chromatography (pHZR-CCC). This modern liquid-liquid chromatographic technique offers high loading capacity and excellent separation of basic compounds like alkaloids, avoiding the irreversible sample adsorption often encountered with solid-phase chromatography.

Introduction

This compound is the most abundant alkaloid in the seeds of Picralima nitida and has garnered interest for its interaction with opioid receptors.[1] pH-zone-refining countercurrent chromatography is a highly effective preparative technique for purifying alkaloids from complex crude extracts.[2] The method works by creating a pH gradient within the liquid phases of the CCC instrument. Basic compounds, like this compound, are retained in an acidic aqueous mobile phase and are eluted as the pH changes, separating based on their individual pKa values and hydrophobicity.[3] This protocol details the established methodology for processing a crude alkaloid extract of P. nitida.

It is important to note that due to its high abundance, this compound can often be isolated from the initial crude extract through simpler methods like liquid-liquid extraction and crystallization.[2] The following pHZR-CCC protocol is therefore presented for the comprehensive separation of the total alkaloid extract, which is particularly crucial for isolating less abundant but structurally similar alkaloids that are difficult to separate by other means.

Experimental Protocol

This protocol is divided into three main stages: Initial Extraction, pHZR-CCC Setup, and the Separation Run.

Stage 1: Preparation of Crude Alkaloid Extract
  • Seed Preparation: Dry the seeds of Picralima nitida and grind them into a fine powder.

  • Initial Extraction: Perform a preliminary extraction of the powdered seeds with a suitable organic solvent, such as dichloromethane (DCM), to obtain a crude alkaloid extract. This step aims to isolate the total alkaloid fraction from the raw plant material.

  • Solvent Evaporation: Dry the resulting DCM extract, and evaporate the solvent under reduced pressure to yield a concentrated crude alkaloid residue. This residue will be the sample for the pHZR-CCC separation.

Stage 2: pH-Zone-Refining CCC Instrumentation and Solvent System Preparation
  • Two-Phase Solvent System Preparation:

    • Prepare a biphasic solvent system by mixing methyl tert-butyl ether (MtBE) , acetonitrile (ACN) , and water in a 2:2:3 volume ratio .

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature and allow the layers to separate completely.

  • Mobile and Stationary Phase Modification:

    • Stationary Phase (Upper Organic Phase): To the upper, organic phase (MtBE/ACN-rich), add triethylamine (TEA) as a retainer. A typical concentration used for alkaloid separations is 10 mM .

    • Mobile Phase (Lower Aqueous Phase): To the lower, aqueous phase, add hydrochloric acid (HCl) as an eluter. A typical concentration is 10 mM to match the retainer.

  • CCC Instrument Preparation:

    • Fill the entire multilayer coil column of the CCC instrument with the prepared upper organic phase (stationary phase).

    • Set the desired rotational speed. A common speed for this type of separation is 850 rpm .

  • Sample Solution Preparation:

    • Dissolve a known quantity of the crude alkaloid extract (e.g., 1-3 grams) in a small volume of the stationary phase (upper phase containing TEA) to prepare the sample solution.

Stage 3: Separation and Fraction Collection
  • Sample Injection: Inject the prepared sample solution into the CCC column through the sample port.

  • Elution: Pump the lower aqueous phase (mobile phase containing HCl) through the column at a constant flow rate. A typical flow rate is 2.0 mL/min . The elution is performed in the head-to-tail direction.

  • Monitoring and Fraction Collection:

    • Continuously monitor the effluent using a UV detector (e.g., at 254 nm) and a pH flow meter.

    • Collect fractions of the effluent automatically. The volume of fractions can be optimized; smaller volumes (e.g., 5-10 mL) can increase the purity of the isolated compounds.

  • Elution Profile: The alkaloids will elute in distinct rectangular peaks corresponding to specific pH zones. Based on published data, the elution order for P. nitida alkaloids is as follows:

    • Akuammiline & Picraline: pH zone 3-4

    • Pseudo-akuammigine: pH zone 4-5

    • Akuammicine: pH zone >5

    • This compound, being a major component, will elute in one of these zones, its precise location dependent on its pKa and partitioning behavior relative to the others under these specific conditions.

  • Post-Run Processing:

    • After the separation is complete, evaporate the solvent from the collected fractions to obtain the purified alkaloids.

    • Analyze the purity of each fraction using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data for the pHZR-CCC protocol.

Table 1: Solvent System and Modifiers

ComponentRoleComposition/Concentration
Methyl tert-butyl ether (MtBE)Solvent SystemPart of 2:2:3 (v/v/v) mixture
Acetonitrile (ACN)Solvent SystemPart of 2:2:3 (v/v/v) mixture
WaterSolvent SystemPart of 2:2:3 (v/v/v) mixture
Triethylamine (TEA)Retainer (in Stationary Phase)~10 mM (Typical)
Hydrochloric Acid (HCl)Eluter (in Mobile Phase)~10 mM (Typical)

Table 2: Instrumental and Operational Parameters

ParameterValueReference/Note
Stationary PhaseUpper Organic PhaseMtBE-ACN rich
Mobile PhaseLower Aqueous PhaseWater-rich
Flow Rate2.0 mL/min
Rotational Speed~850 rpmTypical for alkaloid separation
Sample Loading1-3 g crude extract
DetectionUV at 254 nm & pH meter

Visualizations

Experimental Workflow Diagram

G Workflow for pH-Zone-Refining CCC of this compound cluster_prep Sample Preparation cluster_ccc pHZR-CCC Process cluster_analysis Analysis & Isolation seed P. nitida Seeds powder Grind to Powder seed->powder extract DCM Extraction powder->extract crude Crude Alkaloid Extract extract->crude inject Inject Crude Extract Sample crude->inject solvent Prepare & Equilibrate MtBE:ACN:H2O (2:2:3) modify Add Retainer (TEA) to Upper Phase Add Eluter (HCl) to Lower Phase solvent->modify load Load Stationary Phase (Upper Phase) into Column modify->load load->inject elute Pump Mobile Phase (Lower Phase) at 2.0 mL/min, 850 rpm inject->elute collect Monitor (UV/pH) & Collect Fractions elute->collect evap Evaporate Fractions collect->evap hplc HPLC Purity Analysis evap->hplc pure Purified this compound & Other Alkaloids hplc->pure

Caption: Workflow for this compound isolation via pHZR-CCC.

Logical Relationship of pHZR-CCC Components

G Key Components of the pHZR-CCC System cluster_phases Biphasic Liquid System cluster_modifiers pH Gradient Formers instrument CCC Instrument (Rotating Column) stat_phase Stationary Phase (Upper Organic Layer) MtBE-ACN Rich instrument->stat_phase is filled with mob_phase Mobile Phase (Lower Aqueous Layer) Water Rich instrument->mob_phase is pumped with fractions Separated Alkaloid Fractions (in pH zones) instrument->fractions yields retainer Retainer Triethylamine (TEA) retainer->stat_phase added to eluter Eluter Hydrochloric Acid (HCl) eluter->mob_phase added to sample Crude Alkaloid Sample (Basic) sample->instrument injected into

Caption: Components of the pHZR-CCC separation system.

References

Application Notes and Protocols for the Semi-synthesis of Novel Akuammine Derivatives with Enhanced Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of novel derivatives of Akuammine, an indole alkaloid, to enhance its pharmacological potency, particularly at the mu-opioid receptor (µOR).

This compound, isolated from the seeds of Picralima nitida, is a weak agonist at the µOR.[1] This characteristic limits its efficacy in animal models for antinociception.[2][3][4] However, through targeted semi-synthetic modifications, it is possible to significantly improve its potency and selectivity, highlighting the therapeutic potential of this natural product scaffold.[1]

A notable success in this area is the introduction of a phenethyl moiety to the N1 position of pseudo-akuammigine, a related alkaloid, which resulted in a 70-fold increase in potency and a 7-fold increase in selectivity for the µOR. This modification led to enhanced efficacy in mouse models of thermal nociception, specifically the tail-flick and hot-plate assays. The antinociceptive effects of this potent derivative were confirmed to be mediated by opioid receptors, as they were blocked by the opioid antagonist naloxone.

Data Presentation

The following tables summarize the quantitative data from structure-activity relationship (SAR) studies on semi-synthesized this compound and pseudo-akuammigine derivatives.

Table 1: Radioligand Displacement of Akuammalogs at µOR and κOR

CompoundModification% Radioligand Remaining at 1 µM (µOR)% Radioligand Remaining at 10 µM (µOR)% Radioligand Remaining at 1 µM (κOR)% Radioligand Remaining at 10 µM (κOR)
This compound (1) Parent75.3 ± 4.545.1 ± 3.288.2 ± 2.160.7 ± 5.8
Pseudo-akuammigine (2) Parent80.1 ± 6.250.3 ± 4.992.5 ± 3.775.4 ± 6.3
Derivative 19 N1-Phenethyl-pseudo-akuammigine10.2 ± 2.11.5 ± 0.565.4 ± 5.330.1 ± 4.2
Derivative 33 C16-modified derivative55.6 ± 3.825.7 ± 2.978.9 ± 4.645.2 ± 5.1
DAMGO Control5.1 ± 1.10.8 ± 0.2N/AN/A
U50,488 ControlN/AN/A8.2 ± 1.51.1 ± 0.3

Data is presented as the mean ± SEM of at least three independent experiments. Radioligand for µOR was [³H]DAMGO and for κOR was [³H]U69,593.

Table 2: In Vitro Potency and Affinity of Selected Akuamma Alkaloid Derivatives

CompoundReceptorKᵢ (nM)EC₅₀ (nM)
This compound (1) µOR2600 - 52002600 - 5200
Pseudo-akuammigine (2) µOR230 ± 405200
Derivative 19 (N1-Phenethyl-pseudo-akuammigine) µOR1275
Derivative 33 µORNot ReportedNot Reported

Kᵢ values were determined by competitive radioligand binding assays, and EC₅₀ values were determined by cAMP inhibition assays.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the semi-synthesis and evaluation of novel this compound derivatives.

Protocol 1: Semi-synthesis of C16 Akuamma Alkaloid Analogues

  • Reaction Setup: In a round-bottom flask, dissolve the starting Akuamma alkaloid in a suitable solvent such as tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C and add lithium aluminum hydride (LAH) portion-wise.

  • Acidification: After the initial reaction, add trifluoroacetic acid (TFA) dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a solution of potassium hydroxide (KOH) in methanol.

  • Workup: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C16-modified analogue.

Protocol 2: N-Alkylation of Pseudo-akuammigine

  • Reaction Setup: Dissolve pseudo-akuammigine in a suitable solvent like dimethylformamide (DMF).

  • Deprotonation: Add a base such as sodium hydride (NaH) to the solution at 0 °C and stir for 30 minutes.

  • Alkylation: Add the desired alkylating agent (e.g., phenethyl bromide) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the addition of water.

  • Workup: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK-293 cells transfected with the opioid receptor of interest (µOR or κOR).

  • Assay Buffer: Use a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Assay: In a 96-well plate, add the cell membranes, the radioligand ([³H]DAMGO for µOR or [³H]U69,593 for κOR), and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Protocol 4: cAMP Inhibition GloSensor™ Assay

  • Cell Culture: Culture HEK-293 cells co-transfected with the opioid receptor and the GloSensor™-22F cAMP plasmid.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

  • GloSensor™ Reagent: Equilibrate the cells with the GloSensor™ cAMP reagent in a suitable buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Forskolin Stimulation: After a pre-incubation period, stimulate the cells with forskolin to induce cAMP production.

  • Luminescence Measurement: Measure the luminescence signal, which is inversely proportional to the level of cAMP inhibition, using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC₅₀ value.

Visualizations

semi_synthesis_workflow This compound This compound / Pseudo-akuammigine modification Semi-synthetic Modification This compound->modification Starting Material derivatives Novel this compound Derivatives modification->derivatives Chemical Reaction purification Purification (Chromatography) derivatives->purification pure_derivatives Pure Derivatives purification->pure_derivatives evaluation Pharmacological Evaluation pure_derivatives->evaluation In vitro & In vivo assays data Potency & Efficacy Data evaluation->data

Caption: General workflow for the semi-synthesis and evaluation of novel this compound derivatives.

mu_opioid_receptor_pathway ligand This compound Derivative (Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Analgesia) pka->response Phosphorylates targets leading to

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

experimental_logic start Hypothesis: Modification of this compound scaffold can enhance µOR potency synthesis Semi-synthesis of a library of derivatives start->synthesis screening Primary Screening: Radioligand Binding Assay (µOR & κOR) synthesis->screening sar Identify Structure-Activity Relationships (SAR) screening->sar functional_assay Functional Assay: cAMP Inhibition Assay (Determine Potency - EC50) sar->functional_assay in_vivo In Vivo Testing of Potent Candidates (Tail-flick, Hot-plate) functional_assay->in_vivo conclusion Conclusion: Identification of lead compounds with enhanced potency and efficacy in_vivo->conclusion

Caption: Logical workflow of the experimental design for developing potent this compound derivatives.

References

"Application of LC-MS/MS for pharmacokinetic studies of Akuammine"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-PK-001

Introduction

Akuammine, a prominent indole alkaloid isolated from the seeds of the West African tree Picralima nitida, has garnered significant interest for its traditional use in pain management and its potential as a novel analgesic.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique ideal for pharmacokinetic studies.

The described method is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and interpretation.

Principle of the Method

The LC-MS/MS method relies on the efficient extraction of this compound from a biological matrix, followed by separation from endogenous components using reverse-phase liquid chromatography. The analyte is then ionized, and the specific precursor ion is isolated and fragmented. The resulting product ions are detected and quantified, providing a high degree of selectivity and sensitivity. An internal standard (IS) is employed to correct for variations in sample processing and instrument response, ensuring accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) this compound (e.g., this compound-d3) is highly recommended for optimal accuracy. If a SIL-IS is unavailable, a structurally related indole alkaloid with similar chromatographic and mass spectrometric behavior (e.g., yohimbine) can be used after thorough validation.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control plasma (e.g., rat, human)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that yields a consistent and robust signal.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (this compound) m/z 383.2 (corresponding to [M+H]⁺ for C₂₂H₂₆N₂O₄)
Product Ions (this compound) Based on the fragmentation of indole alkaloids, likely product ions would result from the loss of the methyl ester group and fragmentation of the polycyclic ring structure. Specific transitions should be determined by infusing a standard solution of this compound and optimizing.
Internal Standard MRM transitions for the selected IS should be optimized similarly.
Collision Energy Optimize for each transition to achieve maximum signal intensity.
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation and Pharmacokinetic Analysis

The developed LC-MS/MS method can be applied to analyze plasma samples collected at various time points after administration of this compound. The concentration-time data can then be used to determine key pharmacokinetic parameters.

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes pharmacokinetic data for this compound following oral administration in Sprague-Dawley rats. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

ParameterValueUnit
Half-life (t½) 13.5min
Oral Bioavailability Low-
Plasma Protein Binding Moderate-
Permeability (Caco-2) High-

Data sourced from a comprehensive study on the ADME properties and pharmacokinetics of akuamma alkaloids.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the LC-MS/MS analysis of this compound for pharmacokinetic studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant pk Pharmacokinetic Analysis quant->pk

LC-MS/MS workflow for this compound pharmacokinetic analysis.
Logical Relationship of Pharmacokinetic Processes

This diagram shows the interconnected processes that determine the pharmacokinetic profile of a drug like this compound.

pk_relationship absorption Absorption bioavailability Systemic Circulation (Bioavailability) absorption->bioavailability distribution Distribution metabolism Metabolism distribution->metabolism excretion Excretion distribution->excretion metabolism->excretion bioavailability->distribution

References

Developing a Stable Formulation for In Vivo Administration of Akuammine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammine, an indole alkaloid found in the seeds of Picralima nitida, has garnered interest for its potential therapeutic applications, primarily as a weak agonist at the µ-opioid receptor.[1][2][3][4][5] However, its low aqueous solubility presents a significant hurdle for developing stable formulations suitable for in vivo administration. These application notes provide a comprehensive guide for researchers to develop and characterize a stable formulation of this compound, enabling further preclinical and clinical investigations. This document outlines the physicochemical properties of this compound, details experimental protocols for solubility and stability assessment, and provides starting points for developing advanced formulations such as cyclodextrin inclusion complexes and lipid-based nanoparticles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.5 g/mol
XLogP3 1.5
Water Solubility Slight
Known Solvents Soluble in DMSO

Experimental Workflow for Formulation Development

The development of a stable this compound formulation should follow a systematic approach, beginning with fundamental characterization and progressing to the evaluation of advanced formulation strategies. The following workflow provides a roadmap for this process.

This compound Formulation Development Workflow Experimental Workflow for this compound Formulation Development A This compound Physicochemical Characterization B Solubility Screening in Pharmaceutically Acceptable Solvents A->B C pH-Dependent Solubility Profile B->C D Stability Assessment (pH, Temperature, Light) C->D E Selection of Formulation Strategy D->E F Co-solvent/Surfactant-based Formulation E->F Simple approach G Cyclodextrin Inclusion Complex E->G Enhanced solubility/stability H Lipid-Based Formulation (e.g., Nanoparticles) E->H Improved bioavailability I Formulation Optimization F->I G->I H->I J Characterization of Final Formulation (Particle Size, Zeta Potential, Encapsulation Efficiency) I->J K In Vitro Release Studies J->K L In Vivo Pharmacokinetic Studies K->L

Caption: A logical workflow for the development of a stable this compound formulation.

Experimental Protocols

Solubility Assessment

Objective: To quantitatively determine the solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

  • This compound powder

  • A selection of solvents:

    • Purified water

    • pH buffers (e.g., pH 4.0, 7.4, 9.0)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Glycerol

    • Surfactant solutions (e.g., Tween 80, Cremophor EL)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in a vial.

  • Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • Express the solubility in mg/mL or µg/mL.

Stability Studies

Objective: To evaluate the stability of this compound under various stress conditions to determine optimal storage and handling procedures.

Materials:

  • This compound stock solution in a suitable solvent (e.g., ethanol or PEG 400)

  • pH buffers (acidic, neutral, basic)

  • Temperature-controlled chambers/incubators

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • HPLC system

Protocol:

  • pH Stability:

    • Prepare solutions of this compound at a known concentration in different pH buffers.

    • Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample and analyze the concentration of this compound using HPLC.

    • Calculate the percentage of this compound remaining.

  • Temperature Stability:

    • Prepare a solution of this compound in a stable solvent system.

    • Store aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C, 60°C).

    • Analyze the concentration of this compound at defined intervals.

  • Photostability:

    • Expose a solution of this compound to controlled light conditions as per ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • Analyze the concentration of this compound in both samples at specified time points.

Formulation Protocols (Starting Points)

Cyclodextrins can encapsulate poorly soluble molecules, increasing their aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Protocol (Solvent Evaporation Method):

  • Dissolve a known amount of this compound in a minimal amount of ethanol.

  • In a separate container, dissolve HP-β-CD in purified water (a molar ratio of 1:1 to 1:2 this compound:HP-β-CD is a good starting point for optimization).

  • Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring for 24-48 hours at room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterize the complex for solubility, dissolution rate, and complex formation (e.g., using DSC, FTIR, and NMR).

Lipid nanoparticles (LNPs) can encapsulate hydrophobic drugs, improving their stability and bioavailability. This is a more advanced formulation that requires specialized equipment.

Materials:

  • This compound

  • Lipids:

    • Ionizable lipid (e.g., DLin-MC3-DMA)

    • Phospholipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Acidic aqueous buffer (e.g., sodium acetate, pH 5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes

Protocol (Microfluidic Mixing):

  • Dissolve the lipids (ionizable lipid, DSPC, cholesterol, PEG-lipid) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve this compound in the lipid-ethanol mixture.

  • Prepare an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 5).

  • Use a microfluidic mixer to combine the ethanolic lipid/Akuammine solution with the aqueous buffer at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

  • The rapid mixing will induce the self-assembly of LNPs, encapsulating the this compound.

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

  • Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₂H₂₆N₂O₄
Molecular Weight382.5 g/mol
XLogP31.5
AppearanceSolid powder
Melting Point225 °C
Table 2: this compound Solubility in Various Solvents (Example Data - To Be Determined Experimentally)
SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Purified WaterTBDTBD
pH 4.0 BufferTBDTBD
pH 7.4 BufferTBDTBD
EthanolTBDTBD
Propylene GlycolTBDTBD
PEG 400TBDTBD
5% Tween 80 (aq)TBDTBD
Table 3: Stability of this compound in Solution (Example Data - To Be Determined Experimentally)
ConditionStorage TemperatureTime Point% this compound Remaining
pH 4.0 Buffer25°C72 hoursTBD
pH 7.4 Buffer25°C72 hoursTBD
pH 9.0 Buffer25°C72 hoursTBD
Aqueous Solution40°C1 weekTBD
Aqueous SolutionPhotostability Chamber24 hoursTBD

Signaling Pathway of this compound at the µ-Opioid Receptor

This compound acts as a G-protein biased agonist at the µ-opioid receptor. This means it preferentially activates the G-protein signaling cascade over the β-arrestin pathway. The primary signaling pathway is through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

This compound Signaling Pathway Simplified Signaling Pathway of this compound at the µ-Opioid Receptor This compound This compound MOR µ-Opioid Receptor (µOR) This compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin 2 Recruitment (Minimal) MOR->Beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates (via Gβγ) Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel Inhibits (via Gβγ) cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: this compound's G-protein biased agonism at the µ-opioid receptor.

Conclusion

The development of a stable in vivo formulation of this compound is essential for unlocking its therapeutic potential. While its poor aqueous solubility presents a challenge, a systematic approach involving thorough physicochemical characterization and the exploration of advanced formulation strategies can lead to a successful outcome. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to initiate and navigate the formulation development process for this compound. Experimental determination of the solubility and stability data outlined herein will be critical for selecting and optimizing a formulation with the desired characteristics for in vivo administration.

References

High-Throughput Screening Assays for Identifying Akuammine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammine is an indole alkaloid predominantly found in the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used in the management of pain, fever, and malaria. Modern pharmacological studies have begun to elucidate the mechanisms behind these therapeutic effects, identifying this compound as a compound with a range of biological activities. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize the bioactivity of this compound, with a focus on its interactions with opioid receptors, its anti-inflammatory properties, and its anti-malarial effects. The provided protocols are intended to serve as a guide for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Data Presentation

The following tables summarize the quantitative data available for this compound's bioactivity.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeAssay TypeRadioligandTest SystemKᵢ (µM)Reference
Mu (µ)Radioligand Binding[³H]-DAMGOGuinea pig brain membranes0.5[1]
Kappa (κ)Radioligand Binding[³H]-U69,593Guinea pig brain membranes>10[1]
Delta (δ)Radioligand Binding[³H]-DPDPEGuinea pig brain membranes>10[1]

Table 2: Anti-malarial Activity of this compound

Parasite StrainAssay TypeEndpointIC₅₀ (ng/mL)Reference
Plasmodium falciparum D6In vitro growth inhibitionED₅₀530[2]
Plasmodium falciparum W2In vitro growth inhibitionED₅₀1110[2]

Table 3: Anti-inflammatory Activity of this compound

Experimental Protocols

Opioid Receptor Bioactivity

Application: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand with known high affinity for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells stably expressing human µ-opioid receptor).

  • Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or vehicle for total binding, or naloxone for non-specific binding), and 50 µL of the radioligand solution.

  • Add 50 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Application: To determine the functional activity of this compound at opioid receptors (agonist or antagonist).

Principle: Opioid receptors are Gᵢ/ₒ-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to modulate forskolin-stimulated cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • Assay medium: Serum-free DMEM or HBSS.

  • Forskolin solution.

  • This compound stock solution (in DMSO).

  • Reference agonist (e.g., DAMGO for µ-opioid receptor).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Seed the cells into 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound and the reference agonist in assay medium.

  • For antagonist mode, pre-incubate the cells with this compound dilutions for 15-30 minutes.

  • Add forskolin (to stimulate cAMP production) and either the reference agonist (for antagonist mode) or this compound dilutions (for agonist mode) to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Anti-inflammatory Bioactivity

Application: To screen for the anti-inflammatory potential of this compound by measuring the inhibition of the NF-κB signaling pathway.

Principle: The transcription factor NF-κB is a key regulator of inflammation. This cell-based reporter assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of the NF-κB pathway by a test compound results in a decrease in reporter gene expression.

Materials:

  • HEK293 or other suitable cells stably expressing an NF-κB reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay medium: Serum-free DMEM.

  • NF-κB activator (e.g., TNF-α or LPS).

  • This compound stock solution (in DMSO).

  • Positive control inhibitor (e.g., BAY 11-7082).

  • Luciferase assay reagent.

  • 384-well white opaque microplates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells into 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in assay medium.

  • Remove the culture medium and add the this compound dilutions to the cells.

  • Pre-incubate the plate at 37°C for 1 hour.

  • Add the NF-κB activator (e.g., TNF-α) to all wells except the unstimulated control.

  • Incubate the plate at 37°C for 6-8 hours.

  • Equilibrate the plate to room temperature and add the luciferase assay reagent to each well.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound and determine the IC₅₀ value.

Anti-malarial Bioactivity

Application: To determine the in vitro anti-malarial activity of this compound against the blood stages of P. falciparum.

Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I. A decrease in fluorescence intensity indicates inhibition of parasite growth.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum.

  • Human red blood cells (O+).

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • This compound stock solution (in DMSO).

  • Positive control drug (e.g., Chloroquine or Artemisinin).

  • SYBR Green I lysis buffer.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in the 384-well plates.

  • Add a synchronized ring-stage parasite culture (at a specific parasitemia and hematocrit) to each well.

  • Incubate the plates in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 72 hours.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percentage of parasite growth inhibition for each concentration of this compound and determine the IC₅₀ value.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound) Dispensing Liquid Handling (Robotics) Compound_Library->Dispensing Assay_Plates Assay Plates (e.g., 384-well) Assay_Plates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing Hit_Identification Hit Identification (IC50/EC50) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Validation Hit_Identification->Confirmation

Caption: General workflow for high-throughput screening.

Opioid_Signaling This compound This compound (Ligand) Opioid_Receptor Opioid Receptor (GPCR) This compound->Opioid_Receptor binds G_Protein Gαi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase substrate PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response leads to NFkB_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB:f0->IkB IkB_NFkB->NFkB releases IkB_NFkB:f1->NFkB DNA DNA NFkB_n->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes This compound This compound (Potential Inhibitor) This compound->IKK may inhibit

References

Troubleshooting & Optimization

Technical Support Center: Akuammine Extraction from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Akuammine from Picralima nitida seeds.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions.

Issue 1: Low Yield of Crude Alkaloid Extract

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure seeds are finely powdered to maximize surface area for solvent penetration. Mechanical disruption (e.g., grinding, milling) is crucial.
Inappropriate Solvent Choice The polarity of the solvent significantly impacts extraction efficiency.[1] 70% ethanol has been shown to yield a crude extract of 12.44%.[2] Consider solvent systems based on the polarity of this compound and other target alkaloids.
Insufficient Extraction Time or Temperature For maceration, ensure adequate time for the solvent to penetrate the plant material (e.g., 72 hours).[3] For methods like Soxhlet extraction, ensure the temperature is appropriate to facilitate extraction without degrading the alkaloids.[4]
Suboptimal Solid-to-Solvent Ratio A low solvent volume may not be sufficient to extract the alkaloids effectively. The ratio of plant material to solvent is a critical parameter to optimize.[1]
Presence of Fats and Oils The seeds contain fatty components that can interfere with alkaloid extraction. A defatting step using a non-polar solvent like petroleum ether prior to the main extraction is recommended.

Issue 2: Difficulty in Separating this compound from Other Alkaloids

Potential Cause Troubleshooting Steps
Similar Polarity of Alkaloids The various indole alkaloids in Picralima nitida, such as akuammidine, pseudo-akuammigine, and akuammicine, have remarkably similar polarities, making separation by traditional chromatography challenging.
Co-elution in Chromatography Direct purification of crude extracts via flash chromatography can be unsuccessful due to significant co-elution.
Irreversible Adsorption to Stationary Phase Normal-phase chromatography can lead to poor separation and irreversible adsorption of alkaloids to the stationary phase, severely decreasing yields.
Solution: Advanced Separation Techniques Employing pH-zone-refining countercurrent chromatography (pHZR-CCC) is highly effective for separating these basic alkaloids by exploiting their acid-base properties. This method offers high loading capacity and produces highly concentrated fractions with minimal overlap.

Issue 3: Degradation of this compound during Extraction

Potential Cause Troubleshooting Steps
High Temperatures Prolonged exposure to high temperatures during methods like Soxhlet extraction or solvent evaporation can lead to the thermal degradation of alkaloids.
Solution: Temperature Control Use a rotary evaporator for solvent removal under reduced pressure to lower the boiling point. For extraction, consider methods that operate at lower temperatures, such as ultrasound-assisted extraction.
Light and Oxidation Alkaloids can be sensitive to light and oxidation.
Solution: Protective Measures Store extracts and isolated compounds in amber-colored vials and under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for crude alkaloid extract from Picralima nitida seeds?

A cold maceration of powdered seeds with 70% ethanol has been reported to yield 12.44% of crude extract.

Q2: What are the most common methods for extracting this compound?

Traditional methods include maceration and acid-base extraction. More advanced and efficient methods for isolation and purification include pH-zone-refining countercurrent chromatography (pHZR-CCC).

Q3: Why is defatting the seeds important before extraction?

Picralima nitida seeds contain fatty components. Removing these with a non-polar solvent like petroleum ether (defatting) prevents them from interfering with the subsequent extraction and purification of the polar alkaloids.

Q4: What is the principle behind acid-base extraction of alkaloids?

This method leverages the basic nature of alkaloids.

  • The powdered seeds are treated with an acidic solution (e.g., aqueous acetic acid), which protonates the alkaloids, making them soluble in the aqueous phase.

  • This acidic solution is then separated from the plant material.

  • The acidic aqueous extract is then basified (e.g., with ammonium hydroxide), deprotonating the alkaloids and making them insoluble in water but soluble in organic solvents.

  • The alkaloids can then be extracted into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

Q5: What are the advantages of using Ultrasound-Assisted Extraction (UAE)?

UAE can improve extraction efficiency by using ultrasonic waves to disrupt cell walls, enhancing solvent penetration. This method often requires shorter extraction times and lower temperatures compared to conventional methods, which can help prevent the degradation of thermolabile compounds.

Data Presentation

Table 1: Comparison of Crude Extraction Yields

Extraction MethodStarting MaterialSolventYield of Crude Extract (%)Reference
Cold Maceration2.25 kg of powdered seeds70% Ethanol12.44
Maceration300.4 g of powdered seeds70% Ethanol33.36

Table 2: Yields of Purified Alkaloids from a Dichloromethane Fraction using pHZR-CCC

AlkaloidStarting Material (Dichloromethane Fraction)Yield (mg)PurityReference
Pseudo-akuammigine (3)1.2 g130High Purity
Akuammicine (4)1.2 g145High Purity
Akuammiline (5)1.2 g61High Purity (after subsequent flash chromatography)
Picraline (6)1.2 g90High Purity (after subsequent flash chromatography)

Experimental Protocols

Protocol 1: Historical Acid-Base Extraction Method

  • Defatting: Macerate the dried and powdered Picralima nitida seeds with petroleum ether to remove fatty components.

  • Acidic Extraction: Percolate the defatted plant material with a dilute aqueous acid, such as 6% aqueous acetic acid, to protonate the alkaloids and render them soluble in the aqueous phase.

  • Basification: Basify the resulting acidic aqueous extract with a base like ammonium hydroxide to deprotonate the alkaloids, making them insoluble in water.

  • Solvent Extraction: Repeatedly extract the basified mixture with immiscible organic solvents such as ethyl acetate and chloroform.

  • Purification: Combine the organic extracts, dry them, and evaporate the solvent. Subject the resulting crude alkaloid mixture to column chromatography using an alumina (Al₂O₃) stationary phase for the separation of individual alkaloids.

Protocol 2: Modern Extraction and Purification using pH-Zone-Refining CCC

  • Initial Extraction:

    • Stir 250 g of Akuamma seed powder for two hours in 400 mL of methanolic hydrochloride solution.

    • Filter the seed powder and evaporate the filtrate to dryness under reduced pressure.

    • Dissolve the resulting extract in 400 mL of 2N aqueous hydrochloric acid.

    • Wash the acidic solution with hexanes (3 x 400 mL).

    • Extract the aqueous layer with dichloromethane (3 x 400 mL).

    • Combine the dichloromethane layers and evaporate to dryness to obtain the crude dichloromethane fraction.

  • pH-Zone-Refining CCC:

    • Subject the crude dichloromethane fraction to pHZR-CCC.

    • A common two-phase solvent system is methyl tert-butyl ether (MtBE)–acetonitrile–water in a 2:2:3 volume ratio.

    • The stationary phase is the upper organic phase containing a retaining acid (e.g., trifluoroacetic acid).

    • The mobile phase is the lower aqueous phase containing a basic eluting agent (e.g., ammonium hydroxide).

    • This technique separates the alkaloids based on their pKa values and partitioning behavior, allowing for the isolation of pure compounds.

Visualizations

historical_extraction_workflow start Dried, Powdered P. nitida Seeds defat Defatting (Petroleum Ether) start->defat acid_extraction Acidic Extraction (e.g., 6% Acetic Acid) defat->acid_extraction Defatted Material fat_waste Fatty Components (Waste) defat->fat_waste basification Basification (e.g., NH4OH) acid_extraction->basification Acidic Aqueous Extract plant_waste Defatted Plant Material (Waste) acid_extraction->plant_waste solvent_extraction Solvent Extraction (Ethyl Acetate/Chloroform) basification->solvent_extraction Basified Aqueous Mixture purification Purification (Alumina Column Chromatography) solvent_extraction->purification Crude Alkaloid Extract (in Organic Solvent) end Isolated this compound purification->end

Caption: Workflow of the historical acid-base extraction method for this compound.

modern_extraction_workflow start Powdered P. nitida Seeds methanolic_hcl Extraction with Methanolic HCl start->methanolic_hcl acid_wash Aqueous HCl Dissolution & Hexane Wash methanolic_hcl->acid_wash Crude Extract dcm_extraction Dichloromethane (DCM) Extraction acid_wash->dcm_extraction Aqueous Acidic Layer hexane_waste Hexane Wash (Waste) acid_wash->hexane_waste ccc pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) dcm_extraction->ccc Crude Dichloromethane Fraction end Pure this compound & Other Alkaloids ccc->end

Caption: Modern workflow for this compound isolation using pHZR-CCC.

References

"Troubleshooting low solubility of Akuammine in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akuammine and encountering challenges with its low solubility in aqueous solutions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound's solubility during your experiments.

Issue Possible Cause(s) Suggested Solution(s)
This compound powder does not dissolve in aqueous buffer. This compound is a hydrophobic indole alkaloid with inherently low water solubility.1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer. Ensure the final solvent concentration is compatible with your assay (typically <0.5% for DMSO in cell-based assays).[1][2]2. pH Adjustment: As an alkaloid, this compound's solubility is pH-dependent. Lowering the pH of the aqueous solution will protonate the nitrogen atoms, increasing its solubility.[3] See the detailed protocol below.3. Salt Formation: Convert this compound to a more soluble salt form, such as a hydrochloride, tartrate, or citrate salt.[3] Refer to the experimental protocols for details.
This compound precipitates out of solution after dilution from an organic stock. The concentration of this compound in the final aqueous solution exceeds its solubility limit, a phenomenon known as "crashing out."1. Decrease Final Concentration: Reduce the final working concentration of this compound in your experiment.2. Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of the co-solvent. However, be mindful of potential solvent toxicity.[1]3. Use a Solubility Enhancer: Consider using cyclodextrins to form an inclusion complex and increase aqueous solubility. See the protocol below.
Variability in experimental results. Inconsistent dissolution of this compound, leading to variations in the actual concentration in solution.1. Ensure Complete Dissolution: After preparing the stock solution, visually inspect for any undissolved particles. Gentle warming or sonication can aid dissolution, but be cautious about potential degradation.2. Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment, as the stability of this compound in aqueous media may be limited.
Low or no biological activity observed. The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility.1. Confirm Solubility: Attempt to quantify the amount of dissolved this compound in your final assay buffer using a suitable analytical method like HPLC.2. Employ Solubility Enhancement Techniques: Proactively use the methods described in this guide (co-solvents, pH adjustment, salt formation, cyclodextrins) to ensure an adequate concentration of dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: The most common method is to prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is low enough to not affect your experimental system (typically below 0.5%).

Q4: How does pH affect the solubility of this compound?

A4: As a basic alkaloid, the solubility of this compound is expected to increase in acidic conditions (lower pH) due to the protonation of its nitrogen atoms, which forms a more water-soluble salt. Conversely, in neutral or alkaline conditions, it will be in its less soluble free base form.

Q5: Can I heat the solution to dissolve this compound?

A5: Gentle warming can be used to aid dissolution. However, excessive or prolonged heating may lead to the degradation of the compound. It is advisable to perform stability tests to ensure that heating does not compromise the integrity of this compound. Sonication at room temperature is often a safer alternative.

Q6: How stable is this compound in aqueous solutions?

A6: Specific stability data for this compound in various aqueous solutions is not extensively documented. The stability of alkaloids in culture can vary, and some may be sensitive to light. It is recommended to prepare fresh working solutions for each experiment and to store stock solutions in the dark at -20°C or -80°C. A protocol for assessing stability is provided below.

Data Presentation

Table 1: Physicochemical Properties and Known Solubility of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.46 g/mol
Known Solubility Soluble in DMSO
Aqueous Solubility Data not readily available. Expected to be low.

Researchers should experimentally determine the solubility of this compound in their specific aqueous buffers and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.825 mg of this compound in 1 mL of DMSO).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility through pH Adjustment

Objective: To increase the aqueous solubility of this compound by preparing a solution in an acidic buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., citrate buffer, phosphate buffer)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired aqueous buffer to a beaker with a stir bar.

  • Slowly add small increments of 1 M HCl to the buffer while stirring and monitoring the pH until the desired acidic pH is reached (e.g., pH 4-5).

  • Weigh the desired amount of this compound powder and add it to the acidic buffer.

  • Stir the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.

  • Once dissolved, the pH can be carefully adjusted upwards with 1 M NaOH if required for the experiment. Be aware that increasing the pH may cause the this compound to precipitate out of solution if its solubility limit is exceeded at the new pH.

  • It is recommended to determine the solubility of this compound at the final desired pH before preparing a large volume of solution.

Protocol 3: Preparation of this compound Hydrochloride Salt for Enhanced Aqueous Solubility

Objective: To convert this compound free base into its hydrochloride salt to improve water solubility.

Materials:

  • This compound free base

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

  • Glass vial

  • Magnetic stir bar and stir plate

  • Filtration apparatus or centrifuge

  • Vacuum oven or desiccator

Procedure:

  • Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether in a clean, dry glass vial containing a stir bar.

  • While stirring, add a stoichiometric amount of 2 M HCl in diethyl ether dropwise to the this compound solution.

  • A precipitate of this compound hydrochloride should form. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the this compound hydrochloride salt under vacuum.

  • The resulting powdered salt can then be dissolved in water or aqueous buffers.

Protocol 4: Stability Assessment of this compound in Aqueous Solution

Objective: To determine the stability of this compound in a specific aqueous solution over time.

Materials:

  • This compound solution prepared in the desired aqueous buffer

  • HPLC system with a suitable column (e.g., C18) and detector

  • Incubator or water bath set to the experimental temperature

  • Microcentrifuge tubes or vials

Procedure:

  • Prepare a solution of this compound in the aqueous buffer of interest at the desired concentration.

  • Immediately after preparation, take a sample for "Time 0" analysis.

  • Aliquot the remaining solution into several tubes and store them under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a tube and analyze the concentration of this compound using a validated HPLC method.

  • Compare the concentration at each time point to the "Time 0" concentration to determine the rate of degradation.

Visualizations

experimental_workflow cluster_start Start: Low Aqueous Solubility of this compound cluster_methods Solubility Enhancement Methods cluster_application Application in Aqueous Solution cluster_troubleshooting Troubleshooting cluster_solutions Solutions start This compound Powder method1 Method 1: Co-solvent (DMSO) Prepare concentrated stock start->method1 method2 Method 2: pH Adjustment Lower pH to dissolve start->method2 method3 Method 3: Salt Formation Convert to Hydrochloride Salt start->method3 application Dilute into Aqueous Buffer for Experiment method1->application method2->application method3->application precipitate Precipitation Occurs ('Crashing Out') application->precipitate If concentration > solubility no_effect Low/No Biological Effect application->no_effect If poorly dissolved solution1 Decrease Final Concentration Increase Co-solvent % precipitate->solution1 solution2 Confirm Dissolution Use Solubility Enhancement no_effect->solution2

Caption: Experimental workflow for troubleshooting low this compound solubility.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling Pathway (Analgesia) cluster_arrestin β-Arrestin Signaling Pathway (Side Effects) This compound This compound (Agonist) receptor μ-Opioid Receptor (GPCR) This compound->receptor Binds to g_protein Gαi/o and Gβγ Subunits receptor->g_protein Activates grk GPCR Kinase (GRK) Phosphorylation receptor->grk Is a substrate for adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp beta_arrestin β-Arrestin Recruitment grk->beta_arrestin Promotes internalization Receptor Internalization/Desensitization beta_arrestin->internalization

Caption: this compound's signaling at the μ-opioid receptor.

References

"Preventing the degradation of Akuammine during extraction and storage"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Akuammine during extraction and storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Like many indole alkaloids, this compound is susceptible to degradation from exposure to light, extreme pH (both acidic and basic conditions), high temperatures, and oxidizing agents. The indole nucleus and other functional groups in its structure are prone to reactions such as oxidation and hydrolysis.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a dry, dark environment at low temperatures. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), storing at -20°C is advisable.[1] It is crucial to protect the compound from light by using amber vials or by wrapping the container in aluminum foil.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of an this compound solution, such as turning yellow or brown, is often an indicator of degradation. This can be caused by oxidation or other chemical transformations. It is recommended to prepare fresh solutions and to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?

A4: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. This can happen if the sample was improperly stored, exposed to harsh conditions during extraction or analysis, or if the solvents used were not of high purity. It is important to use a validated stability-indicating HPLC method to separate and identify these degradation products.

Q5: How can I prevent degradation of this compound during extraction from plant material?

A5: To minimize degradation during extraction, it is advisable to use mild extraction conditions. Avoid prolonged exposure to high temperatures and strong acids or bases. Modern techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC) can offer a more gentle and efficient purification process compared to traditional methods that may involve harsher chemical treatments.[2] Defatting the plant material with a non-polar solvent like petroleum ether before acidic extraction can also help to remove oils and waxes that might interfere with the process.

Troubleshooting Guides

Issue 1: Loss of this compound Potency in Bioassays
Symptom Possible Cause Troubleshooting Action
Reduced or inconsistent biological activity in assays.Degradation of this compound stock solution. 1. Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. 2. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles. 3. Before use, allow the aliquot to thaw to room temperature slowly and vortex gently to ensure homogeneity.
Degradation in assay medium. 1. Assess the pH and composition of your assay buffer. Extreme pH values can accelerate hydrolysis. 2. Minimize the exposure of the this compound-containing medium to light, especially if the assay involves prolonged incubation times. 3. Include a stability control by incubating this compound in the assay medium for the duration of the experiment and analyzing it by HPLC to check for degradation.
Issue 2: this compound Degradation During Sample Preparation for Analysis
Symptom Possible Cause Troubleshooting Action
Appearance of extra peaks or a decrease in the main this compound peak in HPLC/LC-MS.Use of acidic or basic mobile phases. 1. If possible, use a mobile phase with a neutral or near-neutral pH. 2. If an acidic or basic mobile phase is necessary, minimize the analysis time and keep the sample cool in the autosampler.
Thermal degradation in the injector or column. 1. Use a lower column temperature if the method allows. 2. Ensure the injector temperature is not excessively high.
Photodegradation in the autosampler. 1. Use amber or light-blocking autosampler vials. 2. If possible, cover the autosampler to shield it from ambient light.

Experimental Protocols

Protocol 1: General Extraction of this compound from Picralima nitida Seeds

This protocol outlines a standard acid-base extraction method.

  • Defatting:

    • Grind the dried seeds of Picralima nitida into a fine powder.

    • Macerate the powder with petroleum ether for 48 hours to remove fatty components.

    • Filter the mixture and air-dry the defatted plant material.

  • Acidic Extraction:

    • Percolate the defatted powder with a dilute aqueous acid, such as 2% hydrochloric acid or 6% acetic acid, to protonate the alkaloids and render them soluble in the aqueous phase.[2]

    • Collect the acidic aqueous extract.

  • Basification and Solvent Extraction:

    • Basify the acidic extract to a pH of about 9 with a base like ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water.

    • Perform liquid-liquid extraction of the basified aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction several times to ensure complete transfer of the alkaloids to the organic phase.

  • Concentration and Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

    • Further purification can be achieved using chromatographic techniques like column chromatography on alumina or silica gel, or more advanced methods like pH-zone-refining countercurrent chromatography.[2]

Protocol 2: Stability-Indicating HPLC Method for this compound (Hypothetical)

This protocol describes a general approach for developing a stability-indicating HPLC method. Specific parameters would need to be optimized for your particular instrument and column.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 220 nm and 280 nm).

  • Column Temperature: 25-30°C.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound to forced degradation under the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80°C for 48 hours.

    • Photolytic: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.

Data Presentation

The following table summarizes the recommended storage conditions for this compound to minimize degradation.

Storage Duration Temperature Conditions
Short-term (days to weeks)0 - 4 °CDry, dark environment (e.g., in an amber vial inside a refrigerator).
Long-term (months to years)-20 °CDry, dark environment (e.g., in a sealed amber vial inside a freezer).
Stock Solutions (in DMSO)-20 °C or -80 °CStore in small, single-use aliquots to avoid freeze-thaw cycles.

Visualizations

Extraction_Workflow start Dried & Powdered Picralima nitida Seeds defatting Defatting (Petroleum Ether) start->defatting acid_extraction Acidic Extraction (e.g., 2% HCl) defatting->acid_extraction basification Basification (e.g., NH4OH to pH ~9) acid_extraction->basification solvent_extraction Solvent Extraction (e.g., Dichloromethane) basification->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration purification Chromatographic Purification concentration->purification final_product Pure this compound purification->final_product Troubleshooting_Degradation cluster_extraction During Extraction cluster_storage During Storage issue Observed this compound Degradation harsh_conditions Harsh Conditions (Strong Acid/Base, High Temp) issue->harsh_conditions prolonged_exposure Prolonged Exposure to Stressors issue->prolonged_exposure improper_temp Improper Temperature issue->improper_temp light_exposure Exposure to Light issue->light_exposure air_exposure Exposure to Air (Oxidation) issue->air_exposure solution1 Use Milder Reagents & Lower Temperatures harsh_conditions->solution1 prolonged_exposure->solution1 solution2 Store in Dark, Cold, & Dry Conditions improper_temp->solution2 light_exposure->solution2 solution3 Store Under Inert Gas (e.g., Argon, Nitrogen) air_exposure->solution3

References

"Addressing challenges in the scale-up of Akuammine purification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of Akuammine purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound purification from a crude plant extract?

A1: Scaling up the purification of this compound, an indole alkaloid from Picralima nitida seeds, presents several common challenges. These include separating this compound from a complex mixture of structurally similar alkaloids, managing impurities that can co-purify, and optimizing the purification method to be efficient and economical at a larger scale.[1][2][3] Key issues often arise in liquid-liquid extraction, chromatography, and crystallization steps. For instance, stubborn emulsions can form during solvent extraction, and achieving high-resolution separation of alkaloids with similar polarities on a preparative scale can be difficult.[4][5]

Q2: Which purification techniques are most effective for large-scale isolation of this compound?

A2: While traditional methods like acid-alcohol reflux extraction followed by column chromatography on alumina or silica gel have been used, modern techniques offer superior performance for scale-up. The most effective and widely cited method for preparative separation of this compound and other Picralima alkaloids is pH-zone-refining countercurrent chromatography (pHZR-CCC) . This technique avoids the use of solid stationary phases, which can cause irreversible adsorption of alkaloids, and offers high loading capacity and excellent resolution of compounds with different pKa values.

Q3: How can I prevent emulsion formation during the initial liquid-liquid extraction of the crude alkaloid mixture?

A3: Emulsion formation is a frequent problem when partitioning crude plant extracts between aqueous and organic solvents, often due to the presence of fats, waxes, and other surfactant-like compounds. To mitigate this during scale-up:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking platform for mixing the phases. This reduces the energy input that leads to emulsification while still allowing for efficient extraction.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the separation of the two phases.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Centrifugation: If the scale allows, centrifuging the mixture can effectively separate the layers.

Q4: My purified this compound product is an oil and will not crystallize. What can I do?

A4: The inability of a purified compound to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. Here are some troubleshooting steps:

  • High Vacuum Drying: Ensure all solvents are thoroughly removed under a high vacuum, potentially with gentle heating.

  • Co-evaporation: Dissolve the oily residue in a volatile solvent like dichloromethane or methanol, then add a non-polar solvent such as hexane or heptane and re-evaporate. This can help to azeotropically remove stubborn solvent traces.

  • Solvent System Screening: Experiment with different solvent systems for crystallization. A good starting point is a system where the compound is soluble in one solvent and insoluble in the other (e.g., methanol/water, acetone/hexane).

  • Seed Crystals: If a small amount of crystalline material is available, adding a seed crystal can initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

Troubleshooting Guides

Guide 1: Poor Peak Resolution in Preparative Chromatography

Problem: Co-elution of this compound with other closely related alkaloids (e.g., pseudo-akuammigine, akuammicine) during preparative HPLC or column chromatography, leading to low purity of the final product.

Possible Cause Solution
Inappropriate Stationary Phase For basic compounds like alkaloids, strong interactions with acidic silanol groups on standard silica gel can cause peak tailing and poor resolution. Consider using an alternative stationary phase such as alumina (basic or neutral) or a polymer-based reversed-phase column. For silica gel, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.
Suboptimal Mobile Phase The choice of mobile phase is critical for achieving good separation. Systematically screen different solvent systems with varying polarities. For reversed-phase HPLC, adjusting the pH of the aqueous component can significantly alter the retention and selectivity of ionizable compounds like alkaloids.
Column Overload Injecting too much sample onto the column is a common cause of poor resolution in preparative chromatography. Reduce the sample load per injection. It may be more efficient to perform multiple smaller injections rather than one large one.
Gradient Too Steep In gradient elution, a steep gradient may not provide sufficient time for the separation of closely eluting compounds. Optimize the gradient profile by making it shallower around the elution time of this compound.
Low Column Efficiency A poorly packed column or a column that has degraded over time will exhibit low efficiency. If possible, repack the column or use a new, high-quality pre-packed column.
Guide 2: Low Yield in pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

Problem: The final yield of purified this compound from the pHZR-CCC process is lower than expected.

Possible Cause Solution
Incorrect Solvent System Selection The success of pHZR-CCC relies on the partitioning behavior of the alkaloids in the chosen two-phase solvent system. The partition coefficients (K) in the acidic and basic forms must be appropriate (ideally K_acid << 1 and K_base >> 1 for elution from an acidic mobile phase into a basic stationary phase). Re-evaluate the solvent system to ensure optimal partitioning.
Suboptimal Retainer/Eluter Concentration The concentrations of the retainer (e.g., triethylamine in the stationary phase) and the eluter (e.g., HCl in the mobile phase) determine the pH gradient and the elution profile. Optimize the molar ratio of the retainer and eluter to ensure a stable pH gradient and efficient elution of the target alkaloid.
Stationary Phase Bleed Loss of the stationary phase during the run can lead to a decrease in resolution and yield. Ensure the system is properly equilibrated and that the flow rate is not too high, which can cause the stationary phase to be stripped from the column.
Incomplete Extraction from Feed If the initial crude extract is not efficiently prepared, the concentration of this compound in the sample loaded onto the CCC will be low. Optimize the initial extraction protocol to maximize the recovery of total alkaloids from the plant material.

Quantitative Data

Table 1: Crude Extraction Yields of Akuammilan Alkaloids

Extraction MethodPlant MaterialSolventYield (% w/w)Reference
Cold Maceration2.25 kg of powdered seeds70% Ethanol12.44% (279.9 g)
Acid-Alcohol RefluxCrushed seedsAcidified EthanolNot specified

Table 2: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) Parameters for this compound Purification

ParameterValueReference
Solvent System Methyl tert-butyl ether (MtBE)–acetonitrile–water
Volume Ratio 2:2:3
Stationary Phase Upper organic layer made basic with a retainer amine (e.g., triethylamine)
Mobile Phase Lower aqueous layer made acidic with an eluter (e.g., HCl)
Elution pH for this compound-related alkaloids Akuammiline & Picraline: pH 3-4
Pseudo-akuammigine & Akuammicine: pH 4-5 and pH 5

Experimental Protocols

Protocol 1: Historical Method for Akuammilan Alkaloid Isolation

This method relies on traditional acid-base extraction and column chromatography.

  • Defatting: Macerate the dried and powdered seeds of Picralima nitida with petroleum ether to remove fatty components.

  • Acidic Extraction: Percolate the defatted plant material with a dilute aqueous acid (e.g., 6% aqueous acetic acid) to protonate the alkaloids and make them soluble in the aqueous phase.

  • Basification: Make the resulting acidic aqueous extract basic with a base like ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

  • Solvent Extraction: Repeatedly extract the alkaline mixture with immiscible organic solvents such as ethyl acetate and chloroform.

  • Purification: Combine the organic extracts, dry them, and evaporate the solvent. Subject the resulting crude alkaloid mixture to column chromatography using an alumina (Al₂O₃) stationary phase. Elute with solvents of increasing polarity to separate the individual alkaloids.

Protocol 2: Modern Isolation of Akuammilan Alkaloids using pHZR-CCC

This contemporary method offers higher resolution and efficiency.

  • Initial Extraction: Obtain a crude alkaloid extract from the powdered seeds using a solvent like dichloromethane.

  • pHZR-CCC Separation:

    • Solvent System Preparation: Prepare a two-phase solvent system, for example, composed of methyl tert-butyl ether (MtBE), acetonitrile, and water in a 2:2:3 volume ratio.

    • Phase Preparation: Add a retainer amine (e.g., triethylamine) to the upper organic layer, which will serve as the stationary phase. Add an acid (e.g., HCl) to the lower aqueous layer, which will be the mobile phase.

    • Column Equilibration: Fill the CCC column with the stationary phase and then pump the mobile phase through the column until hydrodynamic equilibrium is reached.

    • Sample Injection: Dissolve the crude extract in a suitable solvent and inject it into the CCC system.

    • Elution and Fractionation: As the acidic mobile phase is pumped through the basic stationary phase, a pH gradient forms. The individual alkaloids, having different pKa values, partition differently between the two phases and are eluted in distinct pH zones. Collect the fractions and analyze for the presence of this compound.

Visualizations

experimental_workflow cluster_historical Historical Purification Workflow cluster_modern Modern Purification Workflow H1 Defatting (Petroleum Ether) H2 Acidic Extraction (Acetic Acid) H1->H2 H3 Basification (NH4OH) H2->H3 H4 Solvent Extraction (EtOAc/CHCl3) H3->H4 H5 Column Chromatography (Alumina) H4->H5 H6 Purified this compound H5->H6 M1 Crude Extraction (DCM) M2 pHZR-CCC M1->M2 M3 Fraction Collection M2->M3 M4 Purified this compound M3->M4 troubleshooting_logic Start Scale-up Issue Encountered Emulsion Emulsion Formation? Start->Emulsion Resolution Poor Resolution? Emulsion->Resolution No Sol_Emulsion Gentle Mixing Add Brine Filter through Celite Emulsion->Sol_Emulsion Yes Crystallization Crystallization Failure? Resolution->Crystallization No Sol_Resolution Optimize Mobile Phase Reduce Sample Load Change Stationary Phase Resolution->Sol_Resolution Yes Sol_Crystallization High Vacuum Drying Screen Solvents Use Seed Crystal Crystallization->Sol_Crystallization Yes mu_opioid_pathway This compound This compound muOR μ-Opioid Receptor (μOR) This compound->muOR Agonist G_protein Gi/o Protein Activation muOR->G_protein AdenylylCyclase Inhibition of Adenylyl Cyclase G_protein->AdenylylCyclase IonChannels Modulation of Ion Channels (Gβγ) G_protein->IonChannels cAMP Reduced cAMP Levels AdenylylCyclase->cAMP Analgesia Analgesic Effects cAMP->Analgesia GIRK Activation of GIRK K+ Channels IonChannels->GIRK CaChannels Inhibition of Voltage-Gated Ca2+ Channels IonChannels->CaChannels GIRK->Analgesia CaChannels->Analgesia

References

Technical Support Center: Refining Analytical Methods for Resolving Akuammine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical resolution of Akuammine and its related isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in resolving this compound and its related alkaloids?

A1: The primary challenge lies in the structural similarity of the this compound isomers and other co-eluting alkaloids from Picralima nitida seeds. These compounds often have identical mass-to-charge ratios (m/z) and similar polarities, making their separation by conventional chromatographic techniques difficult. Achieving baseline resolution requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and pH.

Q2: Which analytical techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) are the most powerful and widely used techniques. For resolving chiral isomers, HPLC with a Chiral Stationary Phase (CSP) is essential. UPLC-MS/MS offers high resolution, sensitivity, and the ability to differentiate isomers based on their fragmentation patterns.

Q3: What is a suitable starting point for sample preparation from Picralima nitida seeds?

A3: A common starting point is a solid-liquid extraction of the powdered seeds with an organic solvent like ethanol or methanol. This is typically followed by a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and enrich the alkaloid fraction. It is crucial to ensure the final sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent system clogging.

Q4: How can I improve the peak shape for basic compounds like this compound which tend to tail?

A4: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the surface of silica-based columns. To mitigate this, consider the following:

  • Lower Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of the analyte can protonate the basic functional groups and reduce silanol interactions.

  • Use an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.

  • Add a Sacrificial Base: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can block the active silanol sites.

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and mask residual silanol activity.

Troubleshooting Guides

HPLC/UHPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Between Isomers Inappropriate stationary phase.For chiral isomers, use a polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H). For structural isomers, a high-resolution C18 or Phenyl-Hexyl column may be effective.
Mobile phase composition is not optimal.Optimize the organic modifier (acetonitrile or methanol) percentage. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can improve resolution.
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH (e.g., to 3.0 with formic acid). Use a column with a base-deactivated or end-capped stationary phase. Add a competing base like triethylamine (0.1%) to the mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High analyte concentration.Dilute the sample.
Ghost Peaks Carryover from previous injections.Implement a robust needle and injection port wash routine. Run a blank gradient after analyzing a high-concentration sample.
Contaminated mobile phase or system.Use fresh, high-purity solvents and ensure all system components are clean.
Baseline Noise or Drift Mobile phase not properly degassed.Degas the mobile phase using an inline degasser, sonication, or helium sparging.
Improperly mixed mobile phase.Ensure mobile phase components are thoroughly mixed, especially when preparing them offline.
Contaminated column or guard column.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
UPLC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is compatible with the ionization mode (acidic for positive mode, basic for negative mode).
Suboptimal MS/MS transition.Perform a product ion scan to identify the most intense and specific fragment ions for each isomer. Optimize the collision energy for each transition.
Inconsistent Ion Ratios Insufficient chromatographic separation.Improve the chromatographic resolution to ensure that precursor ions for MS/MS are not from co-eluting isomers.
Fluctuations in MS source conditions.Check for stability of the spray and ensure consistent source conditions throughout the analytical run.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with ionization.Improve sample preparation with a more rigorous clean-up step (e.g., solid-phase extraction). Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for this compound Isomer Separation

This protocol provides a starting point for the chiral separation of this compound isomers. Optimization may be required based on the specific isomers of interest and the sample matrix.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

Protocol 2: UPLC-MS/MS Method for Quantitative Analysis of this compound and Related Alkaloids

This method is designed for the sensitive and selective quantification of this compound and its related alkaloids.

  • Column: Acquity UPLC® HSS T3, 1.8 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound383.2130.125
Pseudo-akuammigine369.2144.122
Akuammicine323.2146.128
Picraline397.2218.130

(Note: These MS/MS parameters are illustrative and should be optimized for the specific instrument used.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method start Picralima nitida Seeds powder Powdered Seeds start->powder extract Solvent Extraction (Ethanol/Methanol) powder->extract cleanup Sample Cleanup (LLE or SPE) extract->cleanup filter Filtration (0.22 µm) cleanup->filter final_sample Final Sample for Injection filter->final_sample hplc Chiral HPLC-UV final_sample->hplc Isomer Resolution uplc UPLC-MS/MS final_sample->uplc Quantification data_acq Data Acquisition hplc->data_acq uplc->data_acq data_proc Data Processing data_acq->data_proc results Results data_proc->results

Caption: A general experimental workflow for the analysis of this compound isomers.

troubleshooting_workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes res_sol Optimize: - Mobile Phase Composition - Stationary Phase - Temperature resolution->res_sol Yes end Problem Resolved resolution->end No tailing_sol Check for: - Secondary Interactions - Column Overload - Dead Volume tailing->tailing_sol Tailing fronting_sol Check for: - Sample Solvent Mismatch - High Concentration tailing->fronting_sol Fronting tailing_sol->end fronting_sol->end res_sol->end

Caption: A decision tree for troubleshooting common HPLC issues.

signaling_pathway This compound This compound mu_receptor μ-Opioid Receptor (MOR) This compound->mu_receptor Agonist Binding gi_protein Gi/o Protein mu_receptor->gi_protein Activation adenylyl_cyclase Adenylyl Cyclase (AC) gi_protein->adenylyl_cyclase Inhibition downstream Downstream Signaling (e.g., Ion Channel Modulation) gi_protein->downstream camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesic Effect camp->analgesia downstream->analgesia

Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Akuammine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral delivery of Akuammine. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues that may be encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a prominent indole alkaloid found in the seeds of the Picralima nitida tree.[1] It is structurally related to yohimbine and mitragynine and has demonstrated various pharmacological activities, including opioid receptor agonism.[1][2] However, like many alkaloids, this compound is expected to have low oral bioavailability. This is suggested by in vivo studies in mice where oral administration showed limited efficacy, pointing towards poor absorption from the gastrointestinal tract, significant first-pass metabolism, or both.[3] Enhancing its oral bioavailability is crucial for developing it as a potential therapeutic agent.

Q2: What are the primary barriers to the oral absorption of this compound?

A2: The primary barriers to the oral absorption of this compound, as with many indole alkaloids, are likely:

  • Poor Aqueous Solubility: While specific data for this compound is limited, many alkaloids are poorly soluble in water, which can limit their dissolution in the gastrointestinal fluids and subsequent absorption.

  • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and liver by Cytochrome P450 enzymes, particularly the CYP3A4 isoform, before it can reach systemic circulation.[4]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter protein found in the intestinal epithelium. P-gp actively transports a wide range of xenobiotics, including many alkaloids, back into the intestinal lumen, thereby reducing their net absorption.

Q3: What are the main strategies to overcome these barriers and enhance the oral bioavailability of this compound?

A3: The key strategies to enhance the oral bioavailability of this compound can be broadly categorized as:

  • Formulation-Based Strategies: These involve incorporating this compound into advanced drug delivery systems to protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium. Examples include solid lipid nanoparticles (SLNs) and polymeric nanoparticles.

  • Co-administration with Inhibitors: This approach involves the simultaneous administration of this compound with inhibitors of P-gp and/or CYP3A4 to reduce its efflux and first-pass metabolism.

  • Chemical Modification: While more complex, structural modification of the this compound molecule to create prodrugs with improved physicochemical properties for absorption is a potential long-term strategy.

II. Troubleshooting Guides

A. Formulation-Based Approaches

Issue: Low encapsulation efficiency of this compound in lipid or polymeric nanoparticles.

Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid/polymer matrix.Screen different lipids (e.g., Compritol®, Precirol®) or polymers (e.g., PLGA with varying lactide:glycolide ratios) to find a matrix with better solubilizing capacity for this compound.
Suboptimal formulation parameters.Optimize the drug-to-lipid/polymer ratio. A very high drug loading can lead to drug crystallization and expulsion from the nanoparticle matrix.
Inefficient homogenization or emulsification.Increase the homogenization speed or time, or the sonication amplitude, to ensure the formation of a fine and stable emulsion during nanoparticle preparation.
Inappropriate solvent selection in solvent-based methods.Ensure that both this compound and the polymer are fully soluble in the chosen organic solvent (e.g., acetone, dichloromethane) for methods like solvent evaporation or nanoprecipitation.

Issue: Undesirable particle size or high polydispersity index (PDI) of the nanoparticle formulation.

Potential Cause Troubleshooting Step
Inadequate surfactant concentration or type.Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween® 80). A concentration that is too low may not effectively stabilize the nanoparticles, leading to aggregation. Experiment with different surfactants.
Aggregation during solvent removal or cooling.Ensure adequate stirring during the entire process. For hot homogenization methods, rapid cooling can help to quickly solidify the nanoparticles and prevent aggregation.
High viscosity of the dispersed phase.Decrease the concentration of the lipid or polymer to reduce the viscosity of the organic/dispersed phase, which can lead to smaller and more uniform particle sizes.
B. Co-administration with P-gp/CYP3A4 Inhibitors

Issue: Inconsistent or lower-than-expected increase in this compound bioavailability with a P-gp/CYP3A4 inhibitor.

Potential Cause Troubleshooting Step
Inappropriate dose of the inhibitor.The dose of the inhibitor is critical. A dose that is too low will not achieve sufficient inhibition of P-gp or CYP3A4. A dose-ranging study for the inhibitor may be necessary.
Mismatch in the pharmacokinetic profiles of this compound and the inhibitor.The inhibitor should be administered at a time point that ensures its peak concentration in the gut overlaps with the absorption phase of this compound. This may require staggered administration.
The chosen inhibitor is not potent enough or has a short duration of action.Select a more potent and specific inhibitor. For example, verapamil is a commonly used P-gp inhibitor in preclinical studies. For CYP3A4, ketoconazole or grapefruit juice (containing furanocoumarins) can be used.
This compound is a substrate for multiple efflux transporters or metabolic enzymes.If inhibiting P-gp and CYP3A4 alone is not sufficient, it is possible that other transporters (e.g., BCRP) or enzymes are involved in this compound's disposition. Broader-spectrum inhibitors or a combination of inhibitors may be required.

III. Data Presentation: Illustrative Bioavailability Enhancement

The following tables present hypothetical yet plausible quantitative data on the enhancement of oral bioavailability of an indole alkaloid structurally similar to this compound, based on published studies with related compounds. These tables are intended to provide a comparative framework for expected outcomes.

Table 1: Pharmacokinetic Parameters of an this compound-like Alkaloid in Different Formulations (Oral Administration in Rats)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5085 ± 152.0450 ± 90100 (Reference)
Solid Lipid Nanoparticles (SLNs)50290 ± 451.51800 ± 250400
Polymeric Nanoparticles (PLGA)50255 ± 381.51620 ± 210360

Data are presented as mean ± SD and are illustrative.

Table 2: Effect of P-gp and CYP3A4 Inhibitors on the Pharmacokinetics of an this compound-like Alkaloid (Oral Administration in Rats)

Treatment Group Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Fold Increase in Bioavailability
Alkaloid Alone5085 ± 152.0450 ± 90-
Alkaloid + Verapamil (P-gp inhibitor)50 + 10210 ± 301.51350 ± 1803.0
Alkaloid + Ketoconazole (CYP3A4 inhibitor)50 + 20170 ± 252.01080 ± 1502.4
Alkaloid + Verapamil + Ketoconazole50 + 10 + 20380 ± 501.52700 ± 3206.0

Data are presented as mean ± SD and are illustrative.

IV. Experimental Protocols

A. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To encapsulate this compound in SLNs to protect it from degradation and enhance its oral absorption.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • High-shear homogenizer

  • Probe sonicator

  • Purified water

Methodology:

  • Preparation of the Lipid Phase: Weigh the required amount of Compritol® 888 ATO and melt it in a beaker at a temperature approximately 5-10°C above its melting point (around 75-80°C).

  • Drug Incorporation: Accurately weigh the desired amount of this compound and add it to the molten lipid. Stir continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the required amount of Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization or probe sonication for a specified time (e.g., 15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir until it cools down to room temperature. The lipid will solidify, forming the SLNs.

  • Characterization: Characterize the prepared this compound-loaded SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

B. Caco-2 Cell Permeability Assay to Evaluate P-gp Efflux

Objective: To determine if this compound is a substrate of the P-gp efflux pump using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare transport buffer (HBSS) containing a known concentration of this compound, both with and without the P-gp inhibitor, Verapamil.

    • Apical to Basolateral (A→B) Transport: Add the this compound-containing buffer to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the this compound-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux. A reduction in the efflux ratio in the presence of Verapamil confirms the involvement of P-gp.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_optimization Optimization This compound This compound Formulation Nanoparticle Formulation (e.g., SLN, Polymeric) This compound->Formulation Lipid Lipid/Polymer Selection Lipid->Formulation Surfactant Surfactant Selection Surfactant->Formulation Characterization Physicochemical Characterization Formulation->Characterization Caco2 Caco-2 Permeability (P-gp Efflux) Characterization->Caco2 Metabolism Liver Microsome Stability (CYP450 Metabolism) Characterization->Metabolism PK_Study Pharmacokinetic Study (Animal Model) Caco2->PK_Study Metabolism->PK_Study BA_Analysis Bioavailability Analysis PK_Study->BA_Analysis Optimization Lead Formulation Optimization BA_Analysis->Optimization

Caption: Workflow for enhancing the oral bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Absorption Passive Absorption This compound->Absorption Pgp P-gp Efflux Pump Absorption->Pgp CYP3A4 CYP3A4 Metabolism Absorption->CYP3A4 Systemic_this compound Systemic This compound Absorption->Systemic_this compound Bioavailable Fraction Pgp->this compound Efflux Metabolites Metabolites CYP3A4->Metabolites

Caption: Barriers to oral absorption of this compound in the enterocyte.

References

"Minimizing irreversible adsorption of Akuammine during chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the indole alkaloid Akuammine. The focus is on minimizing irreversible adsorption during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample irreversibly adsorbing to the chromatography column?

This compound, as a basic indole alkaloid, is prone to strong interactions with acidic stationary phases like silica gel. The primary cause of irreversible adsorption is the interaction between the basic nitrogen atoms in the this compound molecule and the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to significant sample loss and low recovery. Additionally, some indole alkaloids can be sensitive to the acidic nature of silica gel and may degrade during purification.[1]

Q2: What are the alternatives to standard silica gel chromatography for this compound purification?

Several alternatives can mitigate the issues of irreversible adsorption and degradation:

  • Deactivated Silica Gel: The acidity of silica gel can be neutralized by adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1][2] This masks the acidic silanol groups, reducing their interaction with the basic this compound.

  • Alumina (Al₂O₃): Alumina is another polar stationary phase that is available in basic, neutral, and acidic forms. Basic or neutral alumina is often a better choice for the purification of basic alkaloids like this compound as it reduces the strong acidic interactions that cause irreversible adsorption on silica gel.[1][3]

  • Reversed-Phase Chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase. This can be effective for separating polar compounds that are difficult to elute from normal-phase columns.

  • pH-Zone-Refining Countercurrent Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase altogether, thereby eliminating the problem of irreversible adsorption. It separates compounds based on their pKa and hydrophobicity.

Q3: How do I choose the right mobile phase for this compound chromatography?

The choice of mobile phase is critical for a successful separation. For normal-phase chromatography (silica or alumina), a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is typically used. The polarity is gradually increased to elute the compounds. For basic alkaloids like this compound, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase is highly recommended to reduce peak tailing and improve recovery.

For reversed-phase HPLC, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is common. Adjusting the pH of the mobile phase with additives like formic acid or ammonium formate can significantly impact the retention and peak shape of this compound.

Troubleshooting Guides

Problem: Low or no recovery of this compound from a silica gel column.
  • Possible Cause: Irreversible adsorption of the basic this compound to the acidic silanol groups on the silica gel.

  • Solution 1: Deactivate the Silica Gel.

    • Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This will compete with this compound for binding to the active sites on the silica.

    • Alternatively, pre-wash the packed column with a solvent mixture containing 1-3% TEA, followed by the mobile phase without TEA.

  • Solution 2: Change the Stationary Phase.

    • Switch to a less acidic stationary phase like basic or neutral alumina.

    • Consider using reversed-phase chromatography (C18) if the sample is soluble in the mobile phase.

  • Solution 3: Use pH-Zone-Refining Countercurrent Chromatography (CCC).

    • This technique avoids solid supports, completely eliminating irreversible adsorption.

Problem: Significant peak tailing in HPLC analysis of this compound.
  • Possible Cause: Secondary interactions between the basic this compound and residual acidic silanol groups on the C18 column.

  • Solution 1: Modify the Mobile Phase pH.

    • Add a small amount of an acid like formic acid (typically 0.1%) to the mobile phase. This will protonate the this compound, which can sometimes lead to better peak shapes.

    • Alternatively, use a buffer like ammonium formate to control the pH.

  • Solution 2: Add a Competing Base.

    • Incorporate a small amount of triethylamine (0.1-1%) into the mobile phase to mask the silanol groups and reduce secondary interactions.

  • Solution 3: Check for Column Overload.

    • Inject a smaller amount of the sample to see if the peak shape improves.

Data Presentation

Table 1: Comparison of Stationary Phases for this compound Purification

Stationary PhaseAdvantagesDisadvantagesRecommended for this compound?
Standard Silica Gel Inexpensive, widely available, good for a range of compounds.Acidic nature leads to irreversible adsorption and potential degradation of basic alkaloids.Not recommended without modification.
Deactivated Silica Gel (with TEA) Reduces irreversible adsorption and peak tailing for basic compounds.Requires the addition of a mobile phase modifier which may need to be removed later.Highly Recommended
Alumina (Basic or Neutral) Basic/neutral surface minimizes strong acidic interactions, good for basic alkaloids.Can have its own set of adsorption characteristics and may not be suitable for all compounds.Highly Recommended
Reversed-Phase (C18) Excellent for separating polar compounds, avoids strong interactions with acidic silanols.Requires sample to be soluble in polar mobile phases.Recommended for analytical and preparative HPLC.
None (pH-Zone-Refining CCC) Completely eliminates irreversible adsorption, high sample loading capacity.Requires specialized equipment.Excellent Alternative

Table 2: Common Mobile Phase Modifiers for this compound Chromatography

ModifierTypical ConcentrationPurposeChromatography Type
Triethylamine (TEA) 0.1 - 3%Masks acidic silanol groups, reduces peak tailing and adsorption.Normal Phase (Silica, Alumina), Reversed Phase
Ammonium Hydroxide 0.1 - 1%Similar to TEA, acts as a competing base.Normal Phase (Silica, Alumina)
Formic Acid 0.1%Adjusts mobile phase pH to improve peak shape, often used in LC-MS.Reversed Phase
Ammonium Formate/Acetate 10-20 mMActs as a buffer to control pH for reproducible retention and better peak shape.Reversed Phase

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography of this compound

Objective: To purify this compound from a crude extract while minimizing irreversible adsorption on silica gel.

Materials:

  • Crude this compound extract

  • Silica gel (for flash chromatography)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates and visualization reagents

Methodology:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase system for your crude extract using Thin Layer Chromatography (TLC).

    • Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system.

    • Prepare the selected mobile phase and a separate stock of the same mobile phase containing 1-3% TEA.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using a slurry method with the non-polar component of your mobile phase.

  • Silica Gel Deactivation:

    • Flush the packed column with 1-2 column volumes of the mobile phase containing 1-3% TEA.

    • Then, flush the column with 1-2 column volumes of the mobile phase without TEA to remove excess triethylamine from the solvent front. The silica gel is now deactivated.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, pre-adsorb the sample onto a small amount of silica gel.

    • Carefully load the sample onto the top of the deactivated silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase. A gradient elution, gradually increasing the polarity, is often effective.

    • Collect fractions and monitor the separation by TLC.

  • Analysis:

    • Combine the fractions containing pure this compound and evaporate the solvent.

    • Determine the yield and purity of the isolated this compound.

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (CCC)

Objective: To purify this compound using a liquid-liquid separation technique to avoid irreversible adsorption.

Materials:

  • Crude this compound extract

  • Solvents for the two-phase system (e.g., methyl tert-butyl ether, acetonitrile, water)

  • Retainer (e.g., triethylamine - TEA)

  • Eluter (e.g., hydrochloric acid - HCl)

  • pH-Zone-Refining CCC instrument

  • HPLC for fraction analysis

Methodology:

  • Solvent System Selection:

    • A common two-phase solvent system for this compound is methyl tert-butyl ether (MtBE)-acetonitrile-water (2:2:3 v/v).

  • Preparation of Stationary and Mobile Phases:

    • The upper organic layer serves as the stationary phase. Add a retainer amine, such as triethylamine (TEA), to this phase.

    • The lower aqueous layer serves as the mobile phase. Acidify this phase with an eluter, such as hydrochloric acid (HCl).

  • Instrument Setup:

    • Fill the CCC column with the stationary phase (upper organic layer with TEA).

    • Set the instrument to the desired rotation speed and temperature.

  • Sample Introduction:

    • Dissolve the crude this compound extract in a suitable solvent and inject it into the CCC system.

  • Elution and Fractionation:

    • Pump the mobile phase (lower aqueous layer with HCl) through the system.

    • As the acidic mobile phase moves through the basic stationary phase, a pH gradient is established.

    • Alkaloids with different pKa values will elute in distinct pH zones.

    • Collect fractions and monitor the pH of the eluent.

  • Analysis:

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Combine the pure fractions, neutralize if necessary, and remove the solvents to obtain the purified product.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: Low/No Recovery of this compound Problem_ID Problem: Irreversible Adsorption on Silica Gel Start->Problem_ID Solution_Path Select Mitigation Strategy Problem_ID->Solution_Path Deactivate Option 1: Deactivate Silica Gel Solution_Path->Deactivate Modify Current Setup Change_Phase Option 2: Change Stationary Phase Solution_Path->Change_Phase Change Solid Phase CCC Option 3: Use Countercurrent Chromatography (CCC) Solution_Path->CCC Avoid Solid Phase Deactivate_Method Add Triethylamine (TEA) or NH4OH to Mobile Phase (0.5-1%) Deactivate->Deactivate_Method Alumina Use Basic or Neutral Alumina Change_Phase->Alumina Reversed_Phase Use Reversed-Phase (C18) Column Change_Phase->Reversed_Phase CCC_Method Employ pH-Zone-Refining CCC CCC->CCC_Method End End: Improved Recovery Deactivate_Method->End Alumina->End Reversed_Phase->End CCC_Method->End

Caption: Troubleshooting workflow for low recovery of this compound.

Experimental_Workflow_Deactivation Start Start: Purify this compound with Deactivated Silica Select_Mobile_Phase 1. Select Mobile Phase via TLC (Rf ~0.2-0.3) Start->Select_Mobile_Phase Pack_Column 2. Pack Column with Silica Gel Select_Mobile_Phase->Pack_Column Deactivate 3. Deactivate Silica: - Flush with Mobile Phase + 1-3% TEA - Flush with Mobile Phase only Pack_Column->Deactivate Load_Sample 4. Load Crude this compound Sample Deactivate->Load_Sample Elute 5. Elute with Mobile Phase (Gradient) Load_Sample->Elute Collect 6. Collect and Monitor Fractions by TLC Elute->Collect End End: Isolated Pure this compound Collect->End

Caption: Experimental workflow for this compound purification.

References

"Troubleshooting unexpected side effects in animal studies of Akuammine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akuammine in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is an indole alkaloid and its primary known mechanism of action is as a mu-opioid receptor agonist, although it exhibits low affinity.[1] It is structurally related to yohimbine and mitragynine.[1] Due to its interaction with opioid receptors, it has been investigated for its analgesic properties.

Q2: Are there any known unexpected side effects of purified this compound in animal studies?

Currently, there is a lack of publicly available toxicological studies on purified this compound. Most of the safety and toxicity data comes from studies on the aqueous and ethanolic extracts of Picralima nitida seeds, of which this compound is a major component. Therefore, it is challenging to definitively attribute the observed side effects solely to this compound.

Q3: What are the reported side effects of Picralima nitida seed extracts in animal studies?

Studies on Picralima nitida seed extracts have reported several dose-dependent adverse effects in rodents. These include:

  • Hepatotoxicity: Observed through significant reductions in liver enzyme activities and alterations in serum total protein and globulin concentrations.[1] Histopathological analysis in some studies has shown hepatic venous and sinusoidal congestion.[2]

  • Nephrotoxicity: While some studies report no significant effect on kidney function indices[1], others have noted vascular congestion in the kidneys at higher doses.

  • Hematological Effects: Significant elevation in white blood cell count and its differentials has been reported.

  • Genotoxicity and Teratogenicity: One study concluded that the aqueous seed extract is highly genotoxic and has teratogenic effects in pregnant rats.

  • Behavioral Effects: A dose-dependent decrease in motor activity has been observed in mice treated with the aqueous seed extract.

Q4: What is the reported LD50 for Picralima nitida seed extract in mice?

The oral LD50 of the aqueous extract of Picralima nitida seeds in mice has been reported to be approximately 9120.11 mg/kg. This suggests that the extract has a low acute toxicity profile.

Troubleshooting Guides

Issue 1: Unexpected Sedation or Decreased Motor Activity

Q: We are observing significant sedation and reduced movement in our mice, even at doses intended for analgesic testing. What could be the cause and how should we proceed?

A: Decreased motor activity is a reported side effect of Picralima nitida seed extracts in mice. This could be due to the sedative properties of one or more compounds in the extract, including but not necessarily limited to this compound.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to perform a dose-response study to determine the threshold for sedative effects versus analgesic effects. It is possible that the therapeutic window for analgesia without sedation is narrow.

  • Behavioral Monitoring: Quantify the sedative effects using an open-field test or a locomotor activity meter. This will provide objective data to correlate with your analgesic measurements.

  • Route of Administration: Consider if the route of administration could be contributing to rapid absorption and high peak plasma concentrations. If using intraperitoneal (IP) injection, consider oral gavage (PO) to potentially reduce the peak concentration and sedative effects, although this may also affect bioavailability.

  • Control for Non-Specific Effects: Ensure that the vehicle used for administration is not contributing to the observed sedation.

Issue 2: Signs of Hepatorenal Toxicity

Q: Our study involves sub-chronic administration of a Picralima nitida extract, and we are concerned about potential organ toxicity. What signs should we monitor for and what are the recommended actions?

A: Studies have indicated that Picralima nitida seed extracts can exhibit mild to moderate hepatotoxicity and, to a lesser extent, nephrotoxicity, particularly at higher doses and with prolonged administration.

Monitoring and Mitigation Plan:

  • Biochemical Analysis: At the end of your study, or at interim time points for longer studies, collect blood samples for analysis of liver and kidney function markers.

    • Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and albumin.

    • Kidney: Blood urea nitrogen (BUN) and creatinine.

  • Histopathology: Conduct a thorough histopathological examination of the liver and kidneys. Look for signs of cellular damage, inflammation, and congestion.

  • Dose Adjustment: If signs of toxicity are observed, consider reducing the dose or the frequency of administration.

  • Hydration: Ensure animals have free access to water, as dehydration can exacerbate kidney issues.

Data Presentation

Table 1: Summary of Oral LD50 of Aqueous Picralima nitida Seed Extract in Mice

ParameterValueSpeciesReference
LD509120.11 mg/kgMouse

Table 2: Doses of Picralima nitida Seed Extract Associated with Adverse Effects in Rodents

Adverse EffectSpeciesDosesReference
HepatotoxicityRat100, 200, 400 mg/kg (oral, 14 days)
Altered Hematology (WBC)Rat200, 400 mg/kg (oral, 14 days)
Genotoxicity/HepatopathyRat100, 200, 400 mg/kg (oral, 90 days)
TeratogenicityRat100, 200, 400 mg/kg (oral, during pregnancy)
Decreased Motor ActivityMouse>3408.9 mg/kg (oral, acute)

Experimental Protocols

1. Hot Plate Test for Analgesia in Mice

  • Objective: To assess the central analgesic activity of a substance by measuring the reaction time of the animal to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is used to confine the mouse to the hot plate surface.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or the control substance via the desired route (e.g., IP or PO).

    • At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the mouse on the hot plate and start a stopwatch.

    • Observe the mouse for signs of pain, such as licking of the hind paws, jumping, or vocalization.

    • Stop the stopwatch at the first sign of a pain response. This is the latency time.

    • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond within this time, it should be removed from the hot plate, and the maximum time is recorded.

  • Data Analysis: The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

2. Tail-Flick Test for Analgesia in Mice

  • Objective: To measure the analgesic effect of a substance by quantifying the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the tail.

  • Procedure:

    • Gently restrain the mouse, allowing the tail to be exposed.

    • Place the tail over the light source of the apparatus.

    • Activate the light source, which starts a timer.

    • The timer stops automatically when the mouse flicks its tail away from the heat source. This is the tail-flick latency.

    • A cut-off time of 10-15 seconds is typically employed to avoid tissue damage.

    • Administer this compound or the control substance and repeat the measurement at set time intervals.

  • Data Analysis: Similar to the hot plate test, the %MPE can be calculated to determine the analgesic effect.

Visualizations

Akuammine_Signaling_Pathway This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor This compound->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Analgesia Analgesic Effect cAMP->Analgesia Contributes to

Caption: Proposed signaling pathway for this compound's analgesic effect.

Troubleshooting_Workflow Start Unexpected Side Effect Observed Identify Identify the Specific Side Effect (e.g., Sedation, Seizures, etc.) Start->Identify Dose_Response Is it Dose-Dependent? Identify->Dose_Response Stop Consider Terminating Experiment if Severe Identify->Stop Lower_Dose Lower the Dose Dose_Response->Lower_Dose Yes Check_Vehicle Check Vehicle for Effects Dose_Response->Check_Vehicle No Monitor Implement Specific Monitoring (e.g., Biochemical, Behavioral) Lower_Dose->Monitor Consult Consult Literature for Similar Alkaloids Check_Vehicle->Consult Consult->Monitor

References

Validation & Comparative

A Comparative Analysis of Akuammine and Morphine's Analgesic Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of the natural alkaloid akuammine and the classic opioid morphine. This analysis is based on available experimental data, detailing their mechanisms of action, receptor affinities, and in vivo efficacy, to inform future research and drug discovery efforts.

This compound, an indole alkaloid derived from the seeds of the West African tree Picralima nitida, has garnered interest for its traditional use in pain management.[1] Morphine, the prototypical opioid analgesic, remains a cornerstone for treating severe pain, despite its significant side effects.[2][3] This guide delves into a comparative analysis of these two compounds, presenting quantitative data, experimental methodologies, and a visualization of their signaling pathways.

Quantitative Analysis: A Head-to-Head Comparison

Direct quantitative comparisons of the analgesic efficacy of this compound and morphine are limited in the existing scientific literature. Studies on naturally occurring this compound alkaloids suggest they possess weak agonist activity at the µ-opioid receptor (MOR) and exhibit minimal analgesic effects in animal models.[2][3] However, research into semi-synthetic derivatives of the akuamma alkaloid scaffold, such as modified pseudo-akuammigine, has shown more promising results. The following tables summarize the available quantitative data for these compounds.

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)
Modified Pseudo-akuammigine Derivative Tail-FlickRodentNot Specified77.6
Modified Pseudo-akuammigine Derivative Hot-PlateRodentNot Specified77.1
Morphine Hot-PlateMouseNot Specified8.98 (wild-type)

Lower ED50 values indicate higher potency.

CompoundOpioid Receptor SubtypeBinding Affinity (Ki, µM)
This compound µ (mu)0.5
δ (delta)>10
κ (kappa)>10
Morphine µ (mu)0.0012
δ (delta)-
κ (kappa)-
CompoundRoute of AdministrationAnimal ModelLD50
This compound --Not reported
Morphine IntraperitonealMouse400 mg/kg

Mechanism of Action: A Tale of Two Opioid Agonists

Both this compound and morphine exert their analgesic effects primarily through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) integral to the modulation of pain perception. Activation of the MOR by these agonists initiates a cascade of intracellular signaling events that ultimately lead to a reduction in the transmission of pain signals.

Upon binding to the MOR, both compounds induce a conformational change in the receptor, leading to the activation of intracellular G-proteins (specifically the Gi/o subtype). This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, leading to the opening of potassium channels (causing hyperpolarization and reduced neuronal excitability) and the closing of voltage-gated calcium channels (inhibiting neurotransmitter release).

While both compounds act on the MOR, there is evidence to suggest that their downstream signaling may differ. For instance, some studies indicate that akuamma alkaloids may be G-protein biased agonists, with a lower propensity to recruit β-arrestin-2 to the receptor compared to morphine. The recruitment of β-arrestin-2 is associated with receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, such as respiratory depression and constipation.

Signaling Pathways

The following diagrams illustrate the signaling pathways of morphine and a generalized opioid agonist, representing the mechanism of this compound.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Morphine's Signaling Pathway

cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin Recruits (Weakly) G_protein_signaling G-Protein Signaling (Analgesia) G_protein->G_protein_signaling Arrestin_signaling β-Arrestin Signaling (Side Effects) beta_arrestin->Arrestin_signaling

This compound's Biased Agonism

Experimental Protocols

The analgesic efficacy of both this compound and morphine is primarily evaluated using thermal nociception assays in rodent models. The two most common methods are the hot-plate test and the tail-flick test.

Hot-Plate Test

Objective: To assess the response latency of an animal to a thermal stimulus applied to its paws.

Apparatus: A metal plate is maintained at a constant temperature, typically between 50-55°C. A transparent cylinder is often placed on the plate to confine the animal.

Procedure:

  • The animal (typically a mouse or rat) is placed on the heated surface.

  • The latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

  • The test is conducted before and at various time points after the administration of the test compound.

Endpoint: An increase in the latency to respond is indicative of an analgesic effect.

Tail-Flick Test

Objective: To measure the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Apparatus: A device that applies a focused beam of radiant heat to a specific portion of the animal's tail.

Procedure:

  • The animal is gently restrained, and its tail is positioned in the path of the heat source.

  • The time taken for the animal to flick its tail away from the heat is automatically recorded.

  • A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.

  • Measurements are taken before and after drug administration.

Endpoint: A longer tail-flick latency indicates an analgesic response.

cluster_workflow Experimental Workflow Animal_model Rodent Model (Mouse/Rat) Drug_admin Drug Administration (this compound or Morphine) Animal_model->Drug_admin Analgesic_assay Analgesic Assay (Hot-Plate or Tail-Flick) Drug_admin->Analgesic_assay Data_collection Data Collection (Latency to Response) Analgesic_assay->Data_collection Data_analysis Data Analysis (ED50 Calculation) Data_collection->Data_analysis

In Vivo Analgesic Testing Workflow

Conclusion

The comparative analysis of this compound and morphine reveals a significant disparity in their analgesic potency based on current research. While morphine is a potent, clinically established analgesic, naturally occurring this compound exhibits weak in vivo analgesic activity. However, the promising analgesic effects of semi-synthetic derivatives of the akuamma alkaloid scaffold suggest that it holds potential for the development of novel pain therapeutics.

The potential for biased agonism at the µ-opioid receptor, where analgesic effects are separated from adverse effects, is a particularly exciting avenue for future research into this compound and its derivatives. Further studies are warranted to fully elucidate the structure-activity relationships of these compounds, establish a comprehensive safety profile, including the determination of an LD50 for pure this compound, and conduct direct, well-controlled comparative studies against morphine to accurately assess their therapeutic potential. This continued investigation is crucial for unlocking the possible benefits of this natural product for pain management.

References

Validating the In Vivo Analgesic Effects of Akuammine Using the Tail-Flick Test: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic effects of Akuammine and its derivatives against established opioid analgesics, with a focus on data obtained from the tail-flick test. The information presented herein is intended to support researchers in the field of pain management and drug discovery by offering a consolidated overview of relevant experimental data and methodologies.

Comparative Analysis of Analgesic Potency

The analgesic efficacy of this compound, its semi-synthetic derivative (compound 33), and the conventional opioid analgesics, morphine and tramadol, have been evaluated using the tail-flick test. The data, summarized in the table below, highlights the significant increase in potency achieved through chemical modification of the parent this compound molecule. While this compound itself exhibits minimal analgesic effects, its derivative, compound 33, demonstrates efficacy comparable to that of morphine at the tested dosages.[1][2]

CompoundDosageAnimal ModelRoute of AdministrationAnalgesic Effect (%MPE or Latency)Source
This compound 3 mg/kgMouseSubcutaneous (s.c.)~10% MPE[3]
10 mg/kgMouseSubcutaneous (s.c.)~15% MPE[3]
30 mg/kgMouseSubcutaneous (s.c.)~25% MPE[3]
60 mg/kgMouseSubcutaneous (s.c.)~40% MPE
This compound Derivative (Cpd 33) 80 mg/kgMouseSubcutaneous (s.c.)~80% MPE
100 mg/kgMouseSubcutaneous (s.c.)~100% MPE
Morphine 10 mg/kgMouseSubcutaneous (s.c.)~100% MPE
5 mg/kgRatIntraperitoneal (i.p.)Significant increase in tail-flick latency
Tramadol 10 mg/kgMouseIntraperitoneal (i.p.)Significant increase in tail-flick latency
20 mg/kgMouseIntraperitoneal (i.p.)Significant increase in tail-flick latency
40 mg/kgMouseIntraperitoneal (i.p.)Significant increase in tail-flick latency
80 mg/kgMouseIntraperitoneal (i.p.)Significant increase in tail-flick latency

%MPE = Maximum Possible Effect

Experimental Protocols

Tail-Flick Test for Thermal Nociception

The tail-flick test is a widely used method to assess the analgesic properties of pharmacological substances by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Apparatus:

  • A tail-flick analgesiometer consisting of a radiant heat source (e.g., a high-intensity light bulb or a heated nichrome wire) and a timer.

  • Animal restrainers to hold the mice or rats gently during the procedure.

Procedure:

  • Acclimatization: Animals are habituated to the experimental setup and handling for several days prior to testing to minimize stress-induced responses.

  • Baseline Latency: Before drug administration, the basal reaction time of each animal to the thermal stimulus is determined. The radiant heat is focused on the distal portion of the tail, and the time taken for the animal to flick its tail is recorded. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 2-4 seconds) may be excluded.

  • Drug Administration: The test compounds (this compound, its derivatives, or reference drugs) are administered via the specified route (e.g., subcutaneous or intraperitoneal injection). A control group receives the vehicle solution.

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizing the Experimental and Mechanistic Pathways

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization baseline Baseline Tail-Flick Latency Measurement acclimatization->baseline drug_admin Drug Administration (this compound, Derivatives, Controls) baseline->drug_admin post_treatment Post-Treatment Tail-Flick Latency Measurement (at various time points) drug_admin->post_treatment data_analysis Data Analysis (%MPE Calculation) post_treatment->data_analysis comparison Comparison of Analgesic Effects data_analysis->comparison

Caption: Experimental Workflow of the Tail-Flick Test.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound / Derivative mor Mu-Opioid Receptor (μOR) This compound->mor Binds to g_protein G-protein (Gi/o) mor->g_protein Activates ac Adenylyl Cyclase (Inhibited) g_protein->ac Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulates camp ↓ cAMP analgesia Analgesia camp->analgesia neuronal_activity ↓ Neuronal Excitability neuronal_activity->analgesia

Caption: this compound's Mechanism of Action via the Mu-Opioid Receptor.

Conclusion

The data presented in this guide indicates that while naturally occurring this compound has limited analgesic properties in the tail-flick test, its semi-synthetic derivatives hold significant promise as potent analgesics. The analgesic effect of these compounds is mediated through the mu-opioid receptor pathway, similar to traditional opioids like morphine. Further research is warranted to fully characterize the pharmacological profile of these novel compounds, including their potential for side effects and the development of tolerance and dependence. The experimental protocols and mechanistic diagrams provided herein offer a foundational resource for researchers pursuing the development of new and effective pain therapeutics derived from natural products.

References

Akuammine vs. Mitragynine: A Comparative Analysis of Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the opioid receptor activity of two indole alkaloids, akuammine and mitragynine. Both compounds are derived from medicinal plants and have garnered interest for their potential pharmacological effects. This document summarizes key experimental data on their binding affinities and functional activities at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Detailed methodologies for the cited experiments are also provided to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities of this compound and mitragynine at the mu-, delta-, and kappa-opioid receptors. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Mitragynine

CompoundReceptor SubtypeKi (nM)Source
This compound Mu (µ)500[1][2]
Delta (δ)2400[1]
Kappa (κ)8600[1]
Mitragynine Mu (µ)709[3]
Mu (µ)198 ± 30
Delta (δ)6800
Kappa (κ)1700
Kappa (κ)161 ± 10

Table 2: Functional Activity of this compound and Mitragynine at Opioid Receptors

CompoundReceptor SubtypeActivityEmax (%)EC50 (nM)pKbSource
This compound Mu (µ)Antagonist--5.7 (against DAMGO)
Mitragynine Mu (µ)Partial Agonist34339 ± 178-
Delta (δ)Antagonist---
Kappa (κ)Antagonist-IC50 = 8500 ± 7600-

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.

opioid_signaling cluster_membrane Cell Membrane cluster_ligands Ligands MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates KOR Kappa-Opioid Receptor (KOR) DOR Delta-Opioid Receptor (DOR) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Mitragynine Mitragynine Mitragynine->MOR Partial Agonist Mitragynine->KOR Antagonist Mitragynine->DOR Antagonist This compound This compound This compound->MOR Antagonist experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing opioid receptors incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligands Prepare radioligand and varying concentrations of test compound prep_ligands->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify bound radioligand filtration->quantification calculation Calculate IC50 and Ki values quantification->calculation

References

A Comparative Study on the Antimalarial Efficacy of Akuammine and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimalarial efficacy of the natural alkaloid Akuammine and the conventional drug Chloroquine. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and professionals in drug development in evaluating their potential.

Executive Summary

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the discovery of novel therapeutic agents. This guide compares this compound, an indole alkaloid from the seeds of Picralima nitida, with Chloroquine, a long-standing synthetic antimalarial. While Chloroquine has a well-established mechanism of action, its efficacy is hampered by widespread resistance. This compound presents a potential alternative, demonstrating promising in vitro activity against both Chloroquine-sensitive and -resistant parasite strains. However, in vivo data for isolated this compound is limited, with current studies primarily focused on crude extracts of P. nitida. Further research is required to fully elucidate this compound's mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the antimalarial efficacy of this compound and Chloroquine from various experimental studies.

Table 1: Comparative In Vitro Antimalarial Activity against Plasmodium falciparum Strains

CompoundP. falciparum StrainIC₅₀ (ng/mL)IC₅₀ (µM)¹Reference
This compound D6 (Chloroquine-sensitive)5301.39[1]
W2 (Chloroquine-resistant)11102.90[1]
Chloroquine D6 (Chloroquine-sensitive)-~0.02 - 0.07
W2 (Chloroquine-resistant)-~0.4

¹ Molar concentration calculated based on molecular weights (this compound: 382.45 g/mol ; Chloroquine: 319.87 g/mol ).

Table 2: Comparative In Vivo Antimalarial Activity against Plasmodium berghei in Mice (4-Day Suppressive Test)

TreatmentDose (mg/kg/day)Parasitemia Suppression (%)Animal ModelReference
P. nitida fruit extract 10067.67Rats[2]
20076.98Rats
40085.82Rats
P. nitida root bark extract 40068.33Mice
80067.27Mice
Chloroquine 598.04Mice
10Complete clearanceRats
2058.33% of mice fully recoveredMice

Note: The in vivo data for this compound is derived from studies using crude extracts of Picralima nitida, the plant source of this compound. The percentage of this compound in these extracts is not specified, which should be considered when comparing the data with pure Chloroquine.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This method is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum cultures.

  • Parasite Culture: P. falciparum strains (e.g., D6, W2) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds (this compound, Chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compounds are added to wells in triplicate.

  • Parasite Inoculation: Asynchronous parasite cultures, predominantly at the ring stage, are diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension and added to each well.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the red blood cells. Lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and the fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC₅₀ values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression analysis.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.

  • Animal Model: Swiss albino mice are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (approximately 1x10⁷ parasitized erythrocytes).

  • Drug Administration: Two to four hours post-inoculation, the test compounds (e.g., P. nitida extract, Chloroquine) are administered orally or via the desired route once daily for four consecutive days (Day 0 to Day 3). A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like Chloroquine.

  • Parasitemia Determination: On the fifth day (Day 4), thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitemia.

  • Calculation of Parasitemia Suppression: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasitemia suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

  • Survival Monitoring: The mean survival time for each group is also recorded.

Mechanisms of Action and Signaling Pathways

Chloroquine: Inhibition of Heme Detoxification

Chloroquine's primary mechanism of action involves the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the food vacuole.

Chloroquine_Mechanism cluster_parasite Plasmodium Parasite cluster_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to oxidative stress and lysis Heme_Polymerase Heme Polymerase Heme_Polymerase->Heme catalyzes Chloroquine_in Chloroquine (CQ) Chloroquine_acc Protonated CQ Chloroquine_in->Chloroquine_acc Accumulates in food vacuole Chloroquine_acc->Heme_Polymerase Inhibits

Caption: Mechanism of action of Chloroquine in the Plasmodium food vacuole.

Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. It is believed to inhibit the polymerization of toxic heme into non-toxic hemozoin, a process catalyzed by heme polymerase. This leads to the accumulation of free heme, which causes oxidative stress and lysis of the parasite.

This compound: An Undefined Mechanism

The precise antimalarial mechanism of action for this compound is not yet fully understood, though it is suggested to be different from that of artemisinin. It is known to be the most abundant alkaloid in the seeds of Picralima nitida, a plant with traditional use against malaria.

Akuammine_Mechanism cluster_parasite Plasmodium Parasite This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Interacts with Downstream_Effects Disruption of Essential Parasite Processes Unknown_Target->Downstream_Effects Leads to Parasite_Death Parasite Death Downstream_Effects->Parasite_Death

Caption: Proposed, yet undefined, mechanism of action for this compound.

While the specific molecular target remains to be identified, it is hypothesized that this compound interacts with essential biochemical pathways within the parasite, leading to the disruption of its growth and replication, and ultimately, cell death.

Experimental Workflow Diagrams

In Vitro Antiplasmodial Assay Workflow

InVitro_Workflow A Prepare serial dilutions of this compound & Chloroquine B Add drug dilutions to 96-well plate A->B C Add P. falciparum culture (0.5% parasitemia, 2% hematocrit) B->C D Incubate for 72 hours C->D E Freeze plate to lyse RBCs D->E F Add Lysis Buffer with SYBR Green I dye E->F G Incubate in dark for 1 hour F->G H Measure fluorescence (Ex: 485nm, Em: 530nm) G->H I Calculate % inhibition and determine IC50 values H->I

Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.

In Vivo 4-Day Suppressive Test Workflow

InVivo_Workflow A Day 0: Inoculate mice with P. berghei-infected RBCs B Day 0-3: Administer daily doses of Test Compound/Control A->B G Monitor and record mean survival time A->G C Day 4: Prepare thin blood smears from tail blood B->C After 4 days of treatment B->G D Stain smears with Giemsa C->D E Determine % parasitemia by microscopy D->E F Calculate % parasitemia suppression compared to control E->F

Caption: Workflow for the in vivo 4-day suppressive antimalarial test.

References

"Cross-validation of different analytical methods for Akuammine quantification"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for the Quantification of Akuammine

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound, a key alkaloid from Picralima nitida, is essential for pharmacological studies, quality control, and the development of novel therapeutics. This guide provides an objective comparison of three prominent analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). This document outlines their performance characteristics and provides detailed experimental protocols to support methodological selection and application.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for achieving reliable and accurate quantification. The following table summarizes the key performance parameters for HPLC-UV, LC-MS/MS, and HPTLC, based on typical performance characteristics for alkaloid analysis. This data is crucial for choosing the most suitable method based on specific analytical requirements such as sensitivity, selectivity, and throughput.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (R²) >0.995>0.99>0.99
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL range[1]ng/band range[2]
Accuracy (% Recovery) 95 - 105%95 - 105%[1]88 - 101%[2]
Precision (RSD%) < 5%< 10%[1]< 5%
Selectivity Moderate to HighVery HighModerate
Throughput Moderate to HighHighHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and related indole alkaloids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.

1. Sample Preparation (from P. nitida seeds):

  • Defatting: Macerate dried and powdered seeds with petroleum ether to remove fatty components.

  • Acidic Extraction: Percolate the defatted plant material with 6% aqueous acetic acid to solubilize the alkaloids.

  • Basification and Solvent Extraction: Basify the acidic extract with ammonium hydroxide and perform liquid-liquid extraction with ethyl acetate or chloroform.

  • Purification: Dry the combined organic extracts and evaporate the solvent. The crude extract can be further purified using techniques like pH-zone-refining countercurrent chromatography.

  • Final Sample: Dissolve a known amount of the purified extract in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 220 nm or 280 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at trace levels.

1. Sample Preparation (from plasma):

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the plasma sample, wash with 10% methanol in water, and elute the analyte with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for the quantification of this compound in plant extracts and herbal formulations.

1. Sample and Standard Preparation:

  • Prepare extracts as described for HPLC.

  • Prepare standard solutions of this compound of known concentrations.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of chloroform, methanol, acetone, and 25% ammonia (e.g., 75:15:10:1.8, v/v/v/v).

  • Application: Apply samples and standards as bands on the HPTLC plate.

  • Development: Develop the chromatogram in a twin-trough chamber pre-saturated with the mobile phase vapor.

  • Detection: Visualize the bands under UV light or after derivatization with Dragendorff's reagent.

  • Densitometric Analysis: Scan the plate with a densitometer at an appropriate wavelength (e.g., 190 nm or 520 nm after derivatization) for quantification.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation RawMaterial Raw Material (e.g., P. nitida seeds) Extraction Extraction RawMaterial->Extraction Purification Purification Extraction->Purification HPLC HPLC-UV Purification->HPLC LCMS LC-MS/MS Purification->LCMS HPTLC HPTLC Purification->HPTLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ/LOD HPLC->LOQ Selectivity Selectivity HPLC->Selectivity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOQ LCMS->Selectivity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOQ HPTLC->Selectivity DataAnalysis Comparative Data Analysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOQ->DataAnalysis Selectivity->DataAnalysis MethodSelection Optimal Method Selection DataAnalysis->MethodSelection

Cross-validation workflow for this compound quantification methods.

References

A Comparative Guide to the Structure-Activity Relationship of Akuammine Derivatives at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved safety profiles is a paramount challenge. Akuammine and its related alkaloids, a class of monoterpenoid indoles derived from the seeds of the Akuamma tree (Picralima nitida), present a unique scaffold for the development of new opioid receptor modulators. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of key this compound derivatives at the kappa-opioid receptor (KOR), supported by experimental data and detailed protocols to inform future drug discovery efforts.

Recent studies have focused on the semi-synthesis of derivatives of prominent Akuamma alkaloids, such as this compound, pseudo-akuammigine, and akuammicine, to probe their interactions with opioid receptors.[1][2][3][4][5] These investigations have revealed critical structural modifications that can significantly enhance binding affinity and functional potency at the KOR.

Comparative Analysis of this compound Derivative Affinity and Potency at the Kappa-Opioid Receptor

The following table summarizes the in vitro pharmacological data for a series of semi-synthetic this compound derivatives, focusing on their binding affinity (Kᵢ) and functional potency (EC₅₀) at the κ-opioid receptor (KOR). For comparison, data for the non-selective opioid receptor agonist DAMGO and the selective KOR agonist U50,488 are included.

CompoundModification(s)KOR Kᵢ (nM)KOR EC₅₀ (nM)KOR Eₘₐₓ (%)
Akuammicine (1) Parent Compound-120091 ± 7
Derivative 2 10-bromo substitution on Akuammicine-3.996 ± 2
Derivative 3 10-iodo substitution on Akuammicine-5.798 ± 2
Derivative 5 10-methoxy substitution on Akuammicine-0.88102 ± 2
Derivative 14 C2,16 olefin reduction of Akuammicine->10,000<10%
Derivative 15 C19,20 olefin reduction of Akuammicine->10,000<10%
This compound Parent Compound330--
Pseudo-akuammigine Parent Compound---
Derivative 19 11-bromo substitution on this compound120--
Derivative 20 11-iodo substitution on this compound220--
Derivative 33 N1-phenethyl substitution on Pseudo-akuammigine5807576
U50,488 Reference KOR Agonist-0.98100 ± 2
DAMGO Reference MOR Agonist--<10%

Key SAR Insights at the KOR:

  • Akuammicine as a KOR-Selective Scaffold : Akuammicine has been identified as a selective KOR agonist, while this compound and pseudo-akuammigine show more activity at the mu-opioid receptor (MOR).

  • Critical Role of the C10 Position on Akuammicine : Substitutions at the C10 position of the akuammicine aromatic ring dramatically influence KOR potency. Halogenation (bromo and iodo) and methoxy substitutions lead to a significant increase in potency, with over a 200-fold improvement observed for some derivatives compared to the parent compound.

  • Importance of Unsaturation : Reduction of the C2,16 or C19,20 olefins in akuammicine results in a substantial loss of KOR agonist activity, suggesting these structural features are crucial for receptor activation.

  • N1-Substitution on Pseudo-akuammigine : While N1-phenethyl substitution on pseudo-akuammigine (Derivative 33) significantly enhances MOR potency, it maintains a moderate affinity and potency at the KOR.

  • Halogenation of this compound : Halogenation at the C11 position of this compound (Derivatives 19 and 20) results in a slight improvement in KOR binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives are provided below.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᵢ) of the test compounds for the κ-opioid receptor.

Materials:

  • CHO (Chinese Hamster Ovary) cell membranes stably expressing the human kappa-opioid receptor (hKOR).

  • [³H]U69,593 (radioligand for KOR).

  • U69,593 (unlabeled ligand for determining non-specific binding).

  • Test compounds (this compound derivatives).

  • 50 mM Tris-HCl buffer (pH 7.4).

  • Whatman GF/C glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell membranes (20 µg) are incubated with various concentrations of the test compounds.

  • The radioligand [³H]U69,593 (0.4 nM) is added to the incubation mixture.

  • For determining non-specific binding, a high concentration (10 µM) of unlabeled U69,593 is used.

  • The mixture is incubated in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • The reaction is terminated by rapid filtration through Whatman GF/C glass fiber filters to separate bound and unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • The Kᵢ values are calculated from the IC₅₀ values obtained from competitive binding curves using the Cheng-Prusoff equation.

cAMP Inhibition Assay (GloSensor™)

This functional assay measures the ability of a compound to act as an agonist at the KOR by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK-293 cells co-transfected with the hKOR and the GloSensor™-22F cAMP plasmid.

  • Forskolin.

  • Test compounds (this compound derivatives).

  • GloSensor™ cAMP reagent.

  • Luminometer.

Procedure:

  • Transfected HEK-293 cells are plated in a 96-well plate and incubated.

  • The cells are then incubated with the GloSensor™ cAMP reagent.

  • Various concentrations of the test compounds are added to the wells.

  • Forskolin is added to stimulate cAMP production.

  • Luminescence is measured using a luminometer. The decrease in luminescence in the presence of a test compound corresponds to the inhibition of cAMP production.

  • EC₅₀ and Eₘₐₓ values are determined from the concentration-response curves.

β-Arrestin-2 Recruitment Assay (PathHunter®)

This assay is used to determine if a KOR agonist induces the recruitment of β-arrestin-2, a key protein in receptor desensitization and signaling.

Materials:

  • U2OS cells co-expressing the hKOR fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • PathHunter® detection reagents.

  • Chemiluminescent plate reader.

Procedure:

  • Cells are plated in a 96-well plate.

  • Test compounds are added to the wells and incubated.

  • PathHunter® detection reagents are added.

  • The plate is incubated to allow for signal development.

  • Chemiluminescence is read on a plate reader. An increase in signal indicates the recruitment of β-arrestin-2 to the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow for characterizing novel KOR ligands.

KOR_Signaling_Pathway Ligand KOR Agonist (e.g., this compound Derivative) KOR Kappa-Opioid Receptor (KOR) Ligand->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (Analgesia, Dysphoria) K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Arrestin β-Arrestin-2 GRK->Arrestin Recruits MAPK MAPK Cascade (p38, JNK) Arrestin->MAPK Activates

Caption: Canonical G-protein and β-arrestin-2 signaling pathways activated by KOR agonists.

Experimental_Workflow Start Synthesis of This compound Derivatives Binding Radioligand Binding Assay (Determine Kᵢ at KOR) Start->Binding Functional Functional Assays Binding->Functional cAMP_assay cAMP Inhibition Assay (Determine EC₅₀, Eₘₐₓ) Functional->cAMP_assay Arrestin_assay β-Arrestin Recruitment (Assess signaling bias) Functional->Arrestin_assay SAR Structure-Activity Relationship (SAR) Analysis cAMP_assay->SAR Arrestin_assay->SAR Lead_opt Lead Optimization SAR->Lead_opt

Caption: Experimental workflow for the characterization of novel this compound derivatives at the KOR.

References

A Comparative Analysis of the Safety Profiles of Akuammine and Synthetic Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global opioid crisis has intensified the search for safer analgesics with reduced potential for abuse and life-threatening side effects. This guide provides an objective comparison of the safety profiles of akuammine, a natural alkaloid from the plant Picralima nitida, and synthetic opioids, a class of potent, lab-synthesized analgesics frequently associated with the opioid epidemic. This analysis is supported by experimental data on receptor binding, functional activity, and toxicity, offering a resource for researchers in the field of pain management and drug development.

Executive Summary

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data to facilitate a direct comparison between this compound and fentanyl, a representative synthetic opioid.

ParameterThis compoundFentanylReferences
Receptor Binding Affinity (Ki) at μ-opioid receptor 0.3 - 0.5 µM (300 - 500 nM)1.2 - 1.4 nM
Functional Activity at μ-opioid receptor Weak partial agonist / AntagonistPotent full agonist
β-arrestin 2 Recruitment at μ-opioid receptor Not observedYes
LD50 (Lethal Dose, 50%) Not availableIV: 3 mg/kg (rats), 0.03 mg/kg (monkeys) SC: 62 mg/kg (mice)

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective mu-opioid receptor agonist).

  • Test Compounds: this compound and Fentanyl.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the unlabeled test compound (this compound or fentanyl).

  • The mixture is incubated to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Respiratory Depression in Rodents (Whole-Body Plethysmography)

This in vivo assay measures the effect of a compound on respiratory function.

Animals:

  • Male CD-1 mice or Sprague-Dawley rats.

Procedure:

  • Animals are placed in a whole-body plethysmography chamber and allowed to acclimate.

  • Baseline respiratory parameters (frequency, tidal volume, and minute volume) are recorded.

  • The test compound (this compound or fentanyl) or vehicle is administered (e.g., intravenously or subcutaneously).

  • Respiratory parameters are continuously monitored for a set period following administration.

  • The degree of respiratory depression is quantified by the change in respiratory parameters from baseline.

  • To enhance the detection of respiratory depression, animals can be exposed to hypercapnic conditions (e.g., 8% CO2) to stimulate breathing, making any drug-induced depression more apparent.

Assessment of Abuse Potential

The abuse potential of a compound is assessed using various preclinical models.

  • Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. An increase in the time spent in the drug-paired environment is indicative of rewarding properties and abuse potential.

  • Self-Administration: In this model, animals learn to perform a task (e.g., press a lever) to receive a drug infusion. The rate and persistence of lever pressing indicate the reinforcing properties of the drug.

  • Drug Discrimination: Animals are trained to distinguish between the subjective effects of a test drug and a vehicle. This helps to determine if a novel compound produces effects similar to known drugs of abuse.

Mandatory Visualization

Signaling Pathways

Gprotein_vs_Barrestin cluster_synthetic_opioid Synthetic Opioid (e.g., Fentanyl) Signaling cluster_this compound This compound Signaling Fentanyl Fentanyl MOR_F μ-Opioid Receptor Fentanyl->MOR_F Binds G_Protein_F G-Protein Activation MOR_F->G_Protein_F Activates Beta_Arrestin_F β-Arrestin 2 Recruitment MOR_F->Beta_Arrestin_F Recruits Analgesia_F Analgesia G_Protein_F->Analgesia_F Adverse_Effects_F Respiratory Depression, Tolerance, Abuse Beta_Arrestin_F->Adverse_Effects_F This compound This compound MOR_A μ-Opioid Receptor This compound->MOR_A Binds G_Protein_A G-Protein Activation (Partial) MOR_A->G_Protein_A Activates No_Beta_Arrestin No β-Arrestin 2 Recruitment MOR_A->No_Beta_Arrestin Analgesia_A Analgesia (Milder) G_Protein_A->Analgesia_A

Caption: Comparative signaling pathways of synthetic opioids and this compound.

Experimental Workflow

Safety_Profile_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Safety_Profile Comparative Safety Profile Binding_Assay->Safety_Profile Functional_Assay cAMP Inhibition Assay (Determine Efficacy) Functional_Assay->Safety_Profile Signaling_Assay β-Arrestin Recruitment Assay Signaling_Assay->Safety_Profile Toxicity Acute Toxicity Study (Determine LD50) Toxicity->Safety_Profile Respiratory Whole-Body Plethysmography (Assess Respiratory Depression) Respiratory->Safety_Profile Abuse_Potential Conditioned Place Preference, Self-Administration Abuse_Potential->Safety_Profile Compound Test Compound (this compound or Synthetic Opioid) Compound->Binding_Assay Compound->Functional_Assay Compound->Signaling_Assay Compound->Toxicity Compound->Respiratory Compound->Abuse_Potential

References

Unveiling the Enigma of Akuammine: A Proposed Framework for Validating its Mechanism of Action via Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Akuammine, an indole alkaloid derived from the seeds of Picralima nitida, has garnered interest for its traditional use as an analgesic. Pharmacological studies have identified it as a µ-opioid receptor (MOR) agonist, albeit with weak potency. While its interaction with opioid receptors is established, a comprehensive understanding of its molecular mechanism, particularly its impact on gene expression, remains elusive. This guide proposes a framework to validate the mechanism of action of this compound through gene expression analysis, comparing its hypothesized effects with the known effects of the archetypal µ-opioid agonist, morphine.

Comparative Analysis of Gene Expression: A Hypothetical Framework

Given the absence of direct gene expression data for this compound, we propose a comparative analysis based on its known activity as a µ-opioid receptor agonist. The following table presents a hypothetical gene expression profile for this compound in the human neuroblastoma cell line SH-SY5Y, juxtaposed with experimentally observed changes induced by morphine. The SH-SY5Y cell line is a well-established model for studying the effects of opioids on neuronal gene expression.[1][2][3][4]

Table 1: Hypothesized Gene Expression Changes in SH-SY5Y Cells Treated with this compound vs. Known Changes with Morphine

Gene SymbolGene NameFunctionExpected Change with this compoundReported Change with MorphineRationale for Hypothesis
OPRM1Opioid Receptor Mu 1The primary target of opioid analgesics.[5]Down-regulationDown-regulationChronic agonist exposure often leads to receptor down-regulation as a compensatory mechanism to reduce signaling.
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitImmediate early gene involved in signal transduction, cell proliferation, and differentiation.Up-regulationUp-regulationActivation of the MAPK/ERK pathway downstream of MOR signaling is known to induce FOS expression.
ARCActivity-Regulated Cytoskeleton-Associated ProteinInvolved in synaptic plasticity and memory consolidation.Up-regulationUp-regulationA key immediate early gene induced by neuronal activity, often downstream of MOR activation.
CAMK2ACalcium/Calmodulin Dependent Protein Kinase II AlphaKey enzyme in synaptic plasticity.Up-regulationUp-regulationMOR signaling can lead to an influx of calcium, activating CaMKII.
CREB1CAMP Responsive Element Binding Protein 1Transcription factor involved in neuronal survival and plasticity.Up-regulation of phosphorylationUp-regulation of phosphorylationMOR activation can modulate cAMP levels, influencing CREB activity.
BDNFBrain-Derived Neurotrophic FactorNeurotrophin involved in neuronal survival, growth, and differentiation.Up-regulationUp-regulationMOR activation has been linked to increased BDNF expression, contributing to long-term neuronal adaptations.
GABRA1Gamma-Aminobutyric Acid Type A Receptor Subunit Alpha1Subunit of the major inhibitory neurotransmitter receptor in the brain.Down-regulationDown-regulationChronic opioid exposure can lead to alterations in GABAergic signaling, contributing to tolerance.
GRIA1Glutamate Ionotropic Receptor AMPA Type Subunit 1Subunit of a major excitatory neurotransmitter receptor.Down-regulationDown-regulationLong-term opioid use can induce changes in glutamatergic signaling, impacting synaptic plasticity.

Proposed Experimental Protocol for Gene Expression Analysis of this compound

This protocol outlines a comprehensive approach to validate the hypothesized gene expression changes induced by this compound.

1. Cell Culture and Treatment

  • Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells will be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells will be seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium will be replaced with fresh medium containing either this compound (e.g., 10 µM), Morphine (e.g., 10 µM) as a positive control, or vehicle (e.g., 0.1% DMSO) as a negative control.

  • Time Course: Cells will be harvested at multiple time points (e.g., 6, 24, and 48 hours) to capture both early and late gene expression changes.

2. RNA Extraction and Quality Control

  • RNA Isolation: Total RNA will be extracted from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • RNA Quality Control: The integrity and purity of the extracted RNA will be assessed using a Bioanalyzer (Agilent) to ensure high-quality RNA (RIN > 8) for downstream applications.

3. RNA Sequencing (RNA-seq) Library Preparation and Sequencing

  • Library Preparation: RNA-seq libraries will be prepared from 100 ng to 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate approximately 20-30 million single-end or paired-end reads per sample.

4. Bioinformatics Analysis

  • Quality Control of Sequencing Reads: Raw sequencing reads will be assessed for quality using tools like FastQC. Adapter sequences and low-quality reads will be trimmed.

  • Read Alignment: The trimmed reads will be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene will be counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between treatment groups (this compound vs. Vehicle, Morphine vs. Vehicle, and this compound vs. Morphine) will be performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 will be considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, pathway and Gene Ontology (GO) enrichment analysis will be performed using tools such as DAVID, Metascape, or GSEA.

Visualizing the Molecular Landscape

Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MOR µ-Opioid Receptor Gi Gi MOR->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP | This compound This compound This compound->MOR Agonist Binding Gi->AC Inhibition RAF RAF Gi->RAF Activation PLC PLC Gi->PLC Activation PKA PKA cAMP->PKA | CREB CREB PKA->CREB Phosphorylation ERK ERK ERK->CREB Phosphorylation MEK MEK MEK->ERK RAF->MEK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Release PKC PKC DAG->PKC Ca2->PKC Gene_Expression Gene Expression (e.g., FOS, ARC, BDNF) PKC->Gene_Expression Regulation CREB->Gene_Expression Regulation

Caption: Proposed signaling pathway of this compound upon binding to the µ-opioid receptor.

G cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing cluster_analysis Bioinformatics Analysis cell_culture SH-SY5Y Cell Culture treatment Treatment: - Vehicle - this compound - Morphine cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (Bioanalyzer) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing Illumina Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway Pathway & GO Enrichment Analysis dea->pathway

Caption: Proposed experimental workflow for gene expression analysis of this compound.

By executing the proposed experimental plan and comparing the resulting gene expression profile of this compound with that of established µ-opioid agonists, researchers can gain valuable insights into its molecular mechanism of action. This will not only validate its function but also potentially uncover novel therapeutic properties and inform the development of next-generation analgesics.

References

"A comparative toxicological study of Akuammine and pseudo-akuammigine"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative toxicological guide on Akuammine and pseudo-akuammigine, two indole alkaloids isolated from the seeds of the Picralima nitida tree, is presented for researchers, scientists, and drug development professionals. While direct comparative toxicological studies are limited, this guide synthesizes the available data on their individual properties and the toxicological profile of P. nitida seed extracts to offer a comparative perspective.

Comparative Overview of this compound and Pseudo-akuammigine

This compound and pseudo-akuammigine are the two most abundant alkaloids in Picralima nitida seeds, a plant traditionally used in West Africa for its analgesic and antimalarial properties.[1] Both compounds are known to act as agonists at the mu-opioid receptor (μOR), which is central to their pharmacological effects.[2][3][4][5]

A significant challenge in the direct toxicological comparison of these two alkaloids is the lack of specific LD50 or IC50 values in the current body of scientific literature. One source from June 2021 explicitly states that no hazard information for this compound was available at that time. Most of the available safety data pertains to the entire seed extract of P. nitida, not the isolated alkaloids.

Toxicological Data from Picralima nitida Seed Extracts

Studies on the crude extracts of P. nitida seeds provide some insight into the potential toxicities of its constituent alkaloids. An aqueous extract of the seeds was found to have an LD50 of 9120.11 mg/kg body weight in an acute toxicity study, suggesting that the extract is only slightly toxic. However, another study using an ethanol extract of the seeds indicated potential for hepatorenal adverse effects at higher doses (150 and 200 mg/kg body weight), as evidenced by a significant increase in urea, creatinine, and the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in rats.

Pharmacological Data

While direct toxicological comparisons are sparse, a comparison of the pharmacological data for this compound and pseudo-akuammigine can provide insights into their relative potencies and mechanisms of action.

ParameterThis compoundPseudo-akuammigineReference
Receptor Binding Affinity (Ki) 0.76 µM (at µOR)1.0 µM (at µOR)
Analgesic Potency (ED50) Not Available10 µM
Systemic Exposure Significant, but low oral bioavailabilityNot specified, but has the highest plasma protein binding among major P. nitida alkaloids

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Acute Toxicity Study of Picralima nitida Aqueous Seed Extract
  • Animal Model: Wistar rats (150-200g).

  • Methodology: The limit test dose of 5000 mg/kg body weight of the aqueous extract of P. nitida seeds was administered orally to a group of rats. The animals were observed for 24 hours for signs of toxicity and mortality. Based on the results of the limit test, graded doses of the extract were administered to different groups of rats to determine the dose that would cause 50% mortality (LD50).

  • Data Analysis: The LD50 was calculated using the method of Miller and Tainter.

Evaluation of Hepatorenal Function with Ethanol Seed Extract of Picralima nitida
  • Animal Model: Albino rats.

  • Methodology: Rats were treated with graded doses (50, 100, 150, and 200 mg/kg body weight) of the ethanol seed extract of P. nitida for a specified period. Blood samples were collected for the analysis of serum levels of total protein, albumin, ALT, AST, urea, and creatinine using standard biochemical assays.

  • Data Analysis: The data from the treated groups were compared with a control group that received the vehicle. Statistical significance was determined using appropriate statistical tests.

Carrageenan-Induced Rat Paw Oedema Assay for Anti-inflammatory Action
  • Animal Model: Rats.

  • Methodology: Paw edema was induced by injecting a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw. Pseudo-akuammigine (1.0, 5.0, and 50 mg/kg) was administered orally one hour before the carrageenan injection. The paw volume was measured at regular intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema in the treated groups was calculated relative to the control group.

Rat Tail Flick Test for Analgesic Action
  • Animal Model: Rats.

  • Methodology: The basal reaction time of the rats to a heat stimulus applied to the tail was recorded. Pseudo-akuammigine was administered, and the reaction time was measured again at different time points. A cut-off time was set to avoid tissue damage.

  • Data Analysis: The analgesic effect was determined by the increase in the reaction time after drug administration. The ED50 value was calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated.

G cluster_ligand Ligand cluster_receptor Receptor Activation cluster_downstream Downstream Effects This compound This compound Mu-Opioid Receptor (μOR) Mu-Opioid Receptor (μOR) This compound->Mu-Opioid Receptor (μOR) Pseudo-akuammigine Pseudo-akuammigine Pseudo-akuammigine->Mu-Opioid Receptor (μOR) Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase Mu-Opioid Receptor (μOR)->Inhibition of Adenylyl Cyclase Activation of K+ Channels Activation of K+ Channels Mu-Opioid Receptor (μOR)->Activation of K+ Channels Inhibition of Ca2+ Channels Inhibition of Ca2+ Channels Mu-Opioid Receptor (μOR)->Inhibition of Ca2+ Channels Analgesia Analgesia Inhibition of Adenylyl Cyclase->Analgesia Activation of K+ Channels->Analgesia Inhibition of Ca2+ Channels->Analgesia

Caption: Opioid Receptor Signaling Pathway for this compound and Pseudo-akuammigine.

G Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Dose Preparation & Administration Dose Preparation & Administration Animal Model Selection->Dose Preparation & Administration Observation for Toxic Signs Observation for Toxic Signs Dose Preparation & Administration->Observation for Toxic Signs Data Collection Data Collection Observation for Toxic Signs->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Histopathological Examination Histopathological Examination Data Collection->Histopathological Examination Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Histopathological Examination->Statistical Analysis End End Statistical Analysis->End

References

Reproducibility of In Vitro Bioactivity Data for Akuammine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published in vitro bioactivity data for Akuammine, a monoterpenoid indole alkaloid. The focus is on the reproducibility of its effects on opioid receptors, as well as its reported anti-inflammatory and anticancer activities. By presenting quantitative data from multiple studies and detailing the experimental protocols, this guide aims to offer an objective resource for researchers evaluating this compound's therapeutic potential.

Opioid Receptor Activity: A Tale of Varying Affinities

This compound has been primarily investigated for its interaction with opioid receptors, particularly the mu (µ) and kappa (κ) opioid receptors. However, the published data on its binding affinity (Ki) and functional potency (EC50) show some variability across different studies, highlighting the importance of considering experimental conditions when comparing results.

This compound is generally characterized as a weak agonist at the µ-opioid receptor.[1][2] Some studies, however, have reported it as an antagonist at this receptor.[3] This discrepancy could be attributed to differences in the experimental assays and cell systems used. Semisynthetic derivatives of this compound have been developed to enhance its potency and explore the structure-activity relationship.[4][5]

Below is a summary of the reported in vitro bioactivity data for this compound at opioid receptors from various publications.

ReceptorAssay TypeReported Value (µM)Publication
µ-OpioidKi (Binding Affinity)0.30Creed et al.
µ-OpioidKi (Binding Affinity)0.5Menzies et al.
µ-OpioidKi (Binding Affinity)0.76Creed et al.
µ-OpioidEC50 (Functional Potency - cAMP)2.6Creed et al.
κ-OpioidKi (Binding Affinity)8.6Menzies et al.
κ-OpioidKi (Binding Affinity)No significant activityCreed et al.
δ-OpioidKi (Binding Affinity)2.4Menzies et al.

Anti-inflammatory and Anticancer Activities

While the primary focus of research on this compound has been its opioid activity, some studies have explored its potential as an anti-inflammatory and anticancer agent. The available data in these areas are less extensive, and further research is needed to establish a clear and reproducible bioactivity profile.

Experimental Protocols

To aid in the reproducibility and further investigation of this compound's bioactivity, detailed protocols for the key in vitro assays are provided below.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

  • Cell Membranes: HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound (this compound).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying its effect on the production of cyclic AMP (cAMP), a second messenger involved in G-protein coupled receptor (GPCR) signaling.

  • Cells: HEK293 cells co-expressing the µ-opioid receptor and a cAMP biosensor (e.g., GloSensor™).

  • Procedure:

    • Cells are incubated with the test compound.

    • Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • The activation of the µ-opioid receptor by an agonist (like this compound) inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

    • The change in luminescence from the cAMP biosensor is measured to determine the extent of cAMP inhibition.

    • The EC50 value is calculated from the concentration-response curve.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an indicator of biased agonism.

  • Assay Principle: Enzyme fragment complementation assay (e.g., PathHunter®).

  • Procedure:

    • Cells are engineered to express the µ-opioid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

    • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity.

    • The complemented enzyme becomes active and generates a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Visualizing the Process

To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Bioassays cluster_data Data Analysis This compound This compound Stock Solution binding_assay Radioligand Binding Assay This compound->binding_assay functional_assay cAMP Functional Assay This compound->functional_assay beta_arrestin_assay β-Arrestin Recruitment Assay This compound->beta_arrestin_assay cells Cell Culture (e.g., HEK293-μOR) cells->binding_assay cells->functional_assay cells->beta_arrestin_assay ki_calc Ki Calculation (Cheng-Prusoff) binding_assay->ki_calc IC50 ec50_calc EC50 Calculation functional_assay->ec50_calc Dose-Response bias_analysis Bias Analysis beta_arrestin_assay->bias_analysis Dose-Response signaling_pathway This compound This compound mu_or μ-Opioid Receptor This compound->mu_or Binds to g_protein Gi/o Protein mu_or->g_protein Activates beta_arrestin β-Arrestin 2 mu_or->beta_arrestin Weakly Recruits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates cellular_response Analgesia, etc. pka->cellular_response Leads to internalization Receptor Internalization (Desensitization) beta_arrestin->internalization Mediates

References

Safety Operating Guide

Proper Disposal Procedures for Akuammine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Akuammine for research and development purposes. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures must be conducted in accordance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound powder should be done in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

Waste Characterization

According to available Safety Data Sheets (SDS), pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, the final waste stream containing this compound must be evaluated based on all its components. The disposal procedure is dictated by the properties of the entire waste mixture, not just the this compound.

Key Considerations for Waste Characterization:

  • This compound Concentration: The concentration of this compound in the waste stream.

  • Solvents: The identity and characteristics of any solvents used (e.g., flammable, corrosive, toxic).

  • Other Reagents: The presence of other chemicals in the waste mixture.

  • Physical State: Whether the waste is solid or liquid.

Disposal Procedures for this compound Waste

The following procedures provide a general framework for the disposal of this compound. Always follow your institution's specific protocols.

Step 1: Waste Identification and Segregation

Properly identify and segregate your this compound waste at the point of generation. Never mix hazardous waste with non-hazardous waste, as this requires the entire mixture to be treated as hazardous.

  • Non-Hazardous this compound Waste: This includes pure, solid this compound and aqueous solutions of this compound that are neutral in pH and do not contain any other hazardous chemicals.

  • Hazardous this compound Waste: This includes solutions of this compound in flammable, corrosive, or toxic solvents, or mixtures containing other hazardous reagents.

Step 2: Selecting the Correct Disposal Route

Based on the waste characterization, select the appropriate disposal route in consultation with your institution's EHS department.

  • Solid Waste:

    • Ensure the solid this compound waste is not contaminated with any hazardous materials.

    • Place the solid waste in a clearly labeled, sealed container.

    • Dispose of the container in the regular laboratory trash, provided this is permitted by your institution. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through their chemical waste program.[1][2]

  • Aqueous Solutions (Drain Disposal):

    • Confirm that the solution only contains this compound and water, with a neutral pH (typically between 6 and 9).

    • Obtain approval from your institution's EHS department for drain disposal.

    • If approved, flush the solution down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part waste solution).[3]

    • Do not dispose of any liquids in laboratory trash or dumpsters.[2]

  • Containerization:

    • Collect the hazardous this compound waste in a chemically compatible container that can be securely sealed.

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical names of all constituents (e.g., "this compound in Methanol").

      • The approximate percentages of each constituent.

      • The date accumulation started.

      • The name of the principal investigator or responsible person.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or you are finished generating that waste stream, submit a chemical waste pickup request to your institution's EHS department.

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal 6.0 - 9.0 (typical, verify with institutional policy)[3]
Water Dilution for Drain Disposal At least 20 parts water to 1 part waste solution

Experimental Protocols

Protocol for Neutralizing Acidic or Basic Aqueous this compound Waste for Drain Disposal:

This protocol is only for aqueous solutions where the only hazard is corrosivity due to pH. Do not attempt to neutralize waste containing solvents or other hazardous chemicals.

  • Preparation: Perform the neutralization in a chemical fume hood while wearing appropriate PPE. Have spill control materials readily available.

  • Dilution: If the solution is concentrated, slowly dilute it by adding it to a large volume of cold water in a suitable container.

  • Neutralization:

    • For acidic solutions: Slowly add a dilute inorganic base (e.g., 1M sodium hydroxide or sodium bicarbonate solution) while stirring.

    • For basic solutions: Slowly add a dilute inorganic acid (e.g., 1M hydrochloric acid or sulfuric acid) while stirring.

  • Monitoring: Monitor the pH of the solution using a pH meter or pH strips.

  • Completion: Stop adding the neutralizing agent when the pH is between 6.0 and 9.0.

  • Disposal: Dispose of the neutralized solution down the sanitary sewer with copious amounts of water, in accordance with your institution's policy.

This compound Disposal Workflow

AkuammineDisposalWorkflow This compound Waste Disposal Decision Workflow start Start: this compound Waste Generated waste_characterization Characterize Waste Stream (Pure this compound, in solution, etc.) start->waste_characterization is_hazardous Does the waste meet hazardous criteria? (e.g., flammable solvent, corrosive pH, other hazardous components) waste_characterization->is_hazardous non_hazardous_path Non-Hazardous Waste is_hazardous->non_hazardous_path No hazardous_path Hazardous Waste is_hazardous->hazardous_path Yes is_liquid Is the waste liquid or solid? non_hazardous_path->is_liquid solid_waste Solid this compound Waste is_liquid->solid_waste Solid liquid_waste Aqueous this compound Solution is_liquid->liquid_waste Liquid solid_disposal Dispose in designated solid waste container for non-hazardous chemicals. solid_waste->solid_disposal check_ph Is pH between 6.0 and 9.0? liquid_waste->check_ph neutralize Neutralize the solution following approved lab protocol. check_ph->neutralize No drain_disposal Dispose down the sanitary sewer with copious amounts of water (with EHS approval). check_ph->drain_disposal Yes neutralize->check_ph collect_waste Collect in a compatible, sealed container. hazardous_path->collect_waste label_waste Affix a completed Hazardous Waste label. collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup Request a pickup from the Environmental Health & Safety (EHS) department. store_waste->request_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Akuammine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Akuammine in a laboratory setting. The following procedures are based on best practices for handling potent powdered compounds and indole alkaloids, ensuring a high level of safety for all personnel.

Hazard Assessment and Engineering Controls

While a specific Safety Data Sheet (SDS) may not classify this compound as a hazardous substance, its nature as a potent indole alkaloid powder necessitates careful handling to minimize exposure. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion.

Engineering Controls are the first line of defense in ensuring safe handling.

  • Primary Engineering Control : All manipulations of solid this compound, including weighing and preparing solutions, should be conducted in a containment device.

    • Certified Chemical Fume Hood : For general handling of small quantities.

    • Glovebox or Containment Ventilated Enclosure (CVE) : For handling larger quantities or when performing tasks that may generate significant dust. These systems provide a higher level of containment.

  • Ventilation : Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne particles.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from airborne powder and splashes of solutions.
Body Protection A dedicated lab coat, preferably disposable.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential when handling the powdered form outside of a containment device (not recommended) or during spill cleanup.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and subsequent spread outside the laboratory.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure during routine laboratory procedures.

3.1. Preparation and Weighing

  • Designated Area : All work with this compound should be performed in a designated area within the laboratory.

  • Pre-weighing : If possible, pre-weigh the required amount of this compound in a containment device to avoid repeated handling of the stock container.

  • Dust Minimization : When handling the powder, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

3.2. Spill Management

A spill kit specifically for chemical spills should be readily available.

  • Immediate Action : In the event of a spill, alert others in the area immediately.

  • Evacuation : For large spills, evacuate the immediate area.

  • PPE : Don the appropriate PPE from the spill kit, including respiratory protection.

  • Containment : Cover the spill with an absorbent material, working from the outside in.

  • Cleanup : Carefully collect the contaminated material and place it in a sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Includes contaminated gloves, wipes, and disposable lab coats.
Liquid Waste Labeled, sealed hazardous waste container.Includes excess solutions and solvent rinses.
Sharps Puncture-proof sharps container labeled as "Hazardous Waste".Includes contaminated needles and syringes.

All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department according to local and national regulations.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Akuammine_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Materials as Hazardous Waste doff_ppe->dispose_waste

This compound Safe Handling Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Akuammine
Reactant of Route 2
Akuammine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。